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  • Product: 5-ethyl-1-methyl-1H-1,2,3-triazole
  • CAS: 194209-19-3

Core Science & Biosynthesis

Foundational

Technical Profile and Synthetic Blueprint: 5-ethyl-1-methyl-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its exceptional stability, unique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its exceptional stability, unique electronic properties, and its role as a versatile pharmacophore and bioisostere.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet representative member of this class: 5-ethyl-1-methyl-1H-1,2,3-triazole. While direct literature on this exact molecule is sparse, this document synthesizes established principles of triazole chemistry to construct a robust predictive profile of its properties and a reliable blueprint for its synthesis. We will delve into the regioselective synthesis required to obtain the 1,5-disubstituted pattern, predict its characteristic spectroscopic signatures, and discuss its potential applications in drug discovery, grounded in the extensive pharmacology of the 1,2,3-triazole scaffold.

The Strategic Importance of the 1,2,3-Triazole Core in Pharmacology

The five-membered aromatic ring of 1,2,3-triazole, featuring three adjacent nitrogen atoms, is not found in natural products but has become an indispensable building block in pharmaceutical development.[3] Its prominence is due to a unique combination of chemical and physical properties:

  • Metabolic Stability : The triazole ring is exceptionally robust and generally inert to acidic and basic hydrolysis, as well as oxidative and reductive conditions, which enhances the metabolic stability of drug candidates.[3]

  • Amide Bond Bioisostere : The triazole unit, with its strong dipole moment and hydrogen bond accepting capabilities, can effectively mimic the geometry and electronic properties of both cis and trans amide bonds, a common linkage in biological systems.[1][4] This allows for the design of peptidomimetics with improved pharmacokinetic profiles.

  • Versatile "Click Chemistry" Synthesis : The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and related "click" reactions provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted triazoles.[5][6] For other substitution patterns, such as the 1,5-isomer discussed herein, alternative catalytic systems have been developed to provide precise regiochemical control.[7][8]

These properties have led to the incorporation of the 1,2,3-triazole ring in approved therapeutics such as the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1][9] Furthermore, derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][10][11]

Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole: A Regioselective Approach

The synthesis of 1,2,3-triazoles from azides and alkynes can yield two different regioisomers: the 1,4- and the 1,5-disubstituted products. While copper catalysis famously and reliably yields the 1,4-isomer, the synthesis of the 1,5-isomer, such as 5-ethyl-1-methyl-1H-1,2,3-triazole, requires a different catalytic strategy.[5][7] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method for achieving this regioselectivity.[7][8]

The causative principle behind this selectivity lies in the mechanism. Unlike the copper-catalyzed reaction, the RuAAC is proposed to proceed through a ruthenium-acetylide intermediate followed by oxidative coupling to form a six-membered ruthenacycle. Reductive elimination then yields the 1,5-disubstituted triazole. This distinct pathway directly controls the regiochemical outcome.

Proposed Synthetic Workflow

The most logical synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole involves the RuAAC reaction between methyl azide and 1-butyne.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System MethylAzide Methyl Azide (CH₃N₃) Reaction 1,3-Dipolar Cycloaddition (RuAAC) MethylAzide->Reaction Butyne 1-Butyne (CH₃CH₂C≡CH) Butyne->Reaction Catalyst [Cp*RuCl(PPh₃)₂] Catalyst->Reaction Catalyst Solvent Solvent (e.g., DMA) Solvent->Reaction Conditions Product 5-ethyl-1-methyl-1H-1,2,3-triazole Reaction->Product

Caption: Proposed RuAAC synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole.

Representative Experimental Protocol

This protocol is a generalized representation based on established procedures for RuAAC reactions. Optimization may be required.

  • Inert Atmosphere Preparation : A dried Schlenk flask is charged with the ruthenium catalyst, such as [Cp*RuCl(PPh₃)₂] (2-5 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition : Anhydrous, degassed solvent (e.g., N,N-dimethylacetamide) is added via syringe. 1-Butyne (1.2 equivalents) is then added, followed by methyl azide (1.0 equivalent). Caution: Methyl azide is volatile and potentially explosive; it should be handled with extreme care as a dilute solution.

  • Reaction : The reaction mixture is heated to 80-100 °C and stirred under the inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification : The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-ethyl-1-methyl-1H-1,2,3-triazole product.

Physicochemical and Spectroscopic Profile (Predicted)

Due to the absence of specific experimental data in public repositories, the following properties are predicted based on the known characteristics of the 1,2,3-triazole core and its substituents.

Core Properties
PropertyPredicted Value
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Polarity Polar, due to the large dipole moment of the triazole ring
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following data points are predicted for 5-ethyl-1-methyl-1H-1,2,3-triazole.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple and highly diagnostic.

    • δ 7.3-7.5 ppm (s, 1H) : This singlet corresponds to the lone proton on the triazole ring (C4-H). Its chemical shift is influenced by the aromatic nature of the heterocycle.

    • δ 4.1-4.3 ppm (s, 3H) : A sharp singlet for the N-methyl (N1-CH₃) protons. The direct attachment to the nitrogen atom within the aromatic ring results in a downfield shift.[12]

    • δ 2.8-3.0 ppm (q, J ≈ 7.5 Hz, 2H) : A quartet representing the methylene protons (C5-CH₂CH₃) of the ethyl group. It is split by the adjacent methyl protons.

    • δ 1.3-1.5 ppm (t, J ≈ 7.5 Hz, 3H) : A triplet for the terminal methyl protons (C5-CH₂CH₃) of the ethyl group, split by the adjacent methylene protons.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ 145-148 ppm : C5 of the triazole ring, substituted with the ethyl group.

    • δ 130-135 ppm : C4 of the triazole ring, bearing the hydrogen atom.[12]

    • δ 35-38 ppm : N1-methyl carbon.

    • δ 18-22 ppm : Methylene carbon of the ethyl group.

    • δ 12-15 ppm : Methyl carbon of the ethyl group.

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~3100-3150 cm⁻¹ : C-H stretching of the triazole ring proton.

    • 2900-3000 cm⁻¹ : Aliphatic C-H stretching from the methyl and ethyl groups.

    • ~1400-1600 cm⁻¹ : N=N and C=N stretching vibrations characteristic of the triazole aromatic ring.[13]

    • ~1200-1250 cm⁻¹ : C-N stretching vibrations.

  • Mass Spectrometry (EI):

    • m/z 111 (M⁺) : The molecular ion peak.

    • m/z 96 : Fragment corresponding to the loss of a methyl radical ([M-15]⁺).

    • m/z 82 : Fragment corresponding to the loss of an ethyl radical ([M-29]⁺), which is expected to be a significant peak.

Reactivity and Applications in Drug Development

The core value of 5-ethyl-1-methyl-1H-1,2,3-triazole in a research context lies in its utility as a stable molecular scaffold for building more complex drug candidates.

Chemical Stability and Reactivity

The triazole ring is chemically robust, providing a stable anchor point in a molecule. The primary sites for further chemical modification would be functional groups attached to the ethyl or methyl substituents (if they were further elaborated) or, less commonly, through functionalization of the C4-H position, although this typically requires harsh conditions. Its primary role is not as a reactive handle, but as a structural linchpin.

Role in Lead Optimization and Discovery

The true utility of this scaffold is realized when considering its role in drug design. The simple ethyl and methyl groups provide a non-polar, low-molecular-weight starting point for analog synthesis.

  • Scaffold for Library Synthesis : It can serve as a parent compound where the ethyl and methyl groups are replaced with other functionalities to explore the structure-activity relationship (SAR) around a biological target.

  • Tuning Physicochemical Properties : The ethyl group provides a degree of lipophilicity. Modifications at this position can be used to systematically alter a compound's solubility, permeability, and metabolic profile—key considerations in moving a lead compound toward a clinical candidate.

  • Pharmacophore Presentation : The rigid, planar triazole ring acts as an ideal scaffold to hold the N-methyl and C-ethyl groups in a defined spatial orientation, allowing for precise interactions with protein binding pockets.

Applications cluster_apps Therapeutic Potential Core 1,2,3-Triazole Core (e.g., 5-ethyl-1-methyl-1H-1,2,3-triazole) Anticancer Anticancer Agents Core->Anticancer Serves as scaffold for Antimicrobial Antimicrobial Agents Core->Antimicrobial Serves as scaffold for Antiviral Antiviral Therapies Core->Antiviral Serves as scaffold for AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory Serves as scaffold for Other Antidiabetic, Antiprotozoal, etc. Core->Other Serves as scaffold for

Caption: The 1,2,3-triazole core is a privileged scaffold for diverse therapeutic areas.

Conclusion

5-ethyl-1-methyl-1H-1,2,3-triazole represents a fundamental yet highly valuable heterocyclic building block. While not extensively documented itself, its chemical properties can be confidently predicted from the vast body of research on related 1,2,3-triazoles. Its synthesis is achievable with high regioselectivity using established ruthenium-catalyzed methods. For drug development professionals, its true value lies in its exceptional stability and its utility as a non-polar starting point for the synthesis of compound libraries. By serving as a metabolically robust and synthetically accessible core, it enables the systematic exploration of structure-activity relationships required to transform a promising hit into a viable therapeutic agent.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Kaur, G., et al. (2023). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. RSC Publishing. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, W., et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Retrieved from [Link]

  • Krasiński, A., et al. (2003). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. ACS Publications. Retrieved from [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. Retrieved from [Link]

  • Ali, A. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Retrieved from [Link]

  • Monge, A., et al. (1982). [Synthesis and pharmacological activity of 1,2,3-triazole derivatives of naphthalene, quinoline and pyridine]. PubMed. Retrieved from [Link]

  • Chen, J., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Retrieved from [Link]

  • Bera, K., et al. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Retrieved from [Link]

  • Lenci, E., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. Retrieved from [Link]

  • Quan, X.-J., et al. (2018). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications. Retrieved from [Link]

  • Kaur, H., et al. (2018). Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. RSC Advances. Retrieved from [Link]

  • Sargsyan, A., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Sharma, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved from [Link]

  • Tiz, E. D., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. Retrieved from [Link]

  • Senthil, S., & Gopi, R. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Retrieved from [Link]

  • Al-Zahrani, L. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. Retrieved from [Link]

  • Gissursdóttir, S., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2016). 1H-[1][14][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Unknown Author. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • ChemInform. (2012). Practical synthesis of 1-alkyl 5-methyl ester 1,2,3-triazoles from low boiling point azides. Wiley Online Library. Retrieved from [Link]

  • Badawi, H. M., et al. (2016). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis and properties of 1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (1C). Retrieved from [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Retrieved from [Link]

  • Posa, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • El-Borai, M. A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a)[5] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

  • Bibi, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Journal of Molecular Structure. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and ¹H NMR Spectral Analysis of 5-Ethyl-1-methyl-1H-1,2,3-triazole: A Definitive Guide

1,5-Disubstituted 1,2,3-triazoles are highly valued in medicinal chemistry and materials science as stable, rigid amide bond mimetics and versatile pharmacophores. Unlike their 1,4-disubstituted counterparts, 1,5-isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

1,5-Disubstituted 1,2,3-triazoles are highly valued in medicinal chemistry and materials science as stable, rigid amide bond mimetics and versatile pharmacophores. Unlike their 1,4-disubstituted counterparts, 1,5-isomers are typically accessed via1[1]. Because synthetic pathways can occasionally yield mixtures of regioisomers depending on the catalytic conditions and steric hindrance, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 5-ethyl-1-methyl-1H-1,2,3-triazole , detailing the causality behind its spectral profile and establishing a self-validating protocol for regiochemical confirmation.

Molecular Architecture & Magnetic Environments

The molecule 5-ethyl-1-methyl-1H-1,2,3-triazole (C₆H₁₁N₃) consists of a fully conjugated, electron-deficient 1,2,3-triazole core. Its specific substitution pattern dictates four distinct proton environments, each experiencing unique local magnetic anisotropy:

  • C4-H (Triazolyl Proton): The singular aromatic proton residing on the heterocyclic ring.

  • N1-CH₃ (N-Methyl Group): A methyl group directly bonded to the electronegative N1 atom.

  • C5-CH₂ (Ethyl Methylene): The methylene bridge of the ethyl group, attached directly to the C5 position of the aromatic ring.

  • C5-CH₃ (Ethyl Methyl): The terminal methyl group of the ethyl chain.

Quantitative Spectral Data

The following table summarizes the expected ¹H NMR parameters for 5-ethyl-1-methyl-1H-1,2,3-triazole when acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C4-H 7.50 – 7.65Singlet (s)N/A1HAromatic triazole ring proton
N1-CH₃ 4.00 – 4.15Singlet (s)N/A3HMethyl group on N1
C5-CH₂ 2.70 – 2.85Quartet (q)~7.52HBenzylic-type methylene
C5-CH₃ 1.25 – 1.35Triplet (t)~7.53HTerminal ethyl methyl

(Note: Exact chemical shifts may vary slightly depending on sample concentration and temperature, but the relative spacing and multiplicity remain strictly constant).

Causality Behind the Spectral Profile

Understanding why these signals appear where they do is critical for distinguishing the 1,5-isomer from the 1,4-isomer. The structural verification of these regioisomers heavily relies on NMR, as the2[2].

  • The Triazolyl Proton (C4-H vs. C5-H): In 1,5-disubstituted 1,2,3-triazoles, the C4 proton typically resonates between . This is noticeably more shielded than the C5 proton of a corresponding 1,4-disubstituted isomer, which often appears further downfield (δ 7.70 – 8.00 ppm) due to the differing electronic distribution and local magnetic field lines generated by the triazole ring current.

  • The N1-Methyl Deshielding: The N1-CH₃ protons appear significantly downfield (δ ~4.05 ppm) compared to typical aliphatic methyl groups (δ ~0.9 ppm). This pronounced deshielding is caused by the strong inductive electron withdrawal (-I effect) of the adjacent sp²-hybridized nitrogen atom within the aromatic system, which strips electron density away from the methyl protons, exposing them to the external magnetic field.

  • Aliphatic Spin-Spin Coupling: The ethyl group at C5 exhibits a classic first-order A₃M₂ spin system. The methylene protons (CH₂) are split into a quartet by the three adjacent methyl protons ( n+1=4 ), while the methyl protons (CH₃) are split into a triplet by the two adjacent methylene protons ( n+1=3 ). The CH₂ group is shifted downfield to ~2.75 ppm because it is directly attached to the aromatic triazole ring, experiencing ring-current deshielding identical to a benzylic position.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D chemical shifts can be ambiguous if structurally similar impurities are present. Therefore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is integrated into the protocol to confirm spatial proximity, effectively closing the loop on structural proof.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5–10 mg of high-purity 5-ethyl-1-methyl-1H-1,2,3-triazole.

    • Dissolve completely in 0.6 mL of high-quality CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

    • Causality Check: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm. This specific height is required to prevent magnetic field shimming artifacts at the liquid-air interface, which would otherwise broaden the spectral lines and obscure fine J-coupling.

  • 1D ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K.

    • Tune, match, and shim the probe to achieve a TMS line width at half-height of < 1.0 Hz.

    • Causality Check: Acquire the 1D spectrum using a standard 30° pulse sequence. Set the relaxation delay (D1) to at least 2 seconds. This ensures accurate quantitative integration by allowing full longitudinal relaxation (T₁) of the protons between pulses. Acquire 16–32 scans.

  • 2D NOESY Validation (The Internal Control):

    • To definitively prove the 1,5-substitution pattern, acquire a 2D NOESY spectrum.

    • Validation Logic: In the 1,5-isomer, the N1-methyl group and the C5-ethyl group are strictly adjacent in space. The NOESY spectrum must show a strong cross-peak between the N1-CH₃ singlet (δ ~4.05) and the C5-CH₂ quartet (δ ~2.75). If the compound were the 1,4-isomer, this cross-peak would be physically impossible due to distance, and instead, an NOE would be observed between the N1-CH₃ and the C5-H proton. This spatial check makes the protocol entirely self-validating.

  • Data Processing:

    • Apply exponential multiplication (Line Broadening = 0.3 Hz) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

    • Manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly δ 0.00 ppm.

Regiochemical Differentiation Workflow

The following diagram maps the logical workflow for acquiring and validating the regiochemistry of the triazole core.

NMR_Validation SamplePrep 1. Sample Preparation Dissolve in CDCl3 Acquisition 2. 1D 1H NMR Acquisition 400/500 MHz, 298 K SamplePrep->Acquisition SignalExtraction 3. Signal Extraction Identify 4 environments Acquisition->SignalExtraction TriazoleH C4-H (Singlet) ~7.55 ppm SignalExtraction->TriazoleH NMethyl N1-CH3 (Singlet) ~4.05 ppm SignalExtraction->NMethyl EthylCH2 C5-CH2 (Quartet) ~2.75 ppm SignalExtraction->EthylCH2 EthylCH3 C5-CH3 (Triplet) ~1.30 ppm SignalExtraction->EthylCH3 Validation 4. 2D NOESY Validation Check Spatial Proximity TriazoleH->Validation NMethyl->Validation EthylCH2->Validation EthylCH3->Validation Result Confirmed Regiochemistry: 1,5-Disubstituted Triazole Validation->Result NOE: N1-CH3 to C5-CH2

Workflow for the self-validating NMR acquisition and regiochemical confirmation of 1,5-triazoles.

References

  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition Source: MDPI URL:[Link]

  • Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics Source: Società Chimica Italiana (chim.it) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-ethyl-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-ethyl-1-methyl-1H-1,2,3-triazole. Authored...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-ethyl-1-methyl-1H-1,2,3-triazole. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for the characterization of this and similar heterocyclic compounds.

Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry

In the realm of drug discovery and materials science, 1,2,3-triazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications as versatile chemical linkers.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for the rational design of new chemical entities. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule.

Unlike ¹H NMR, which focuses on the protons, ¹³C NMR directly probes the carbon backbone, offering insights into the number of non-equivalent carbons, their hybridization state, and their local electronic environment. For a molecule such as 5-ethyl-1-methyl-1H-1,2,3-triazole, this technique is indispensable for confirming its substitution pattern and overall structure. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this specific triazole derivative.

Predicted ¹³C NMR Spectrum of 5-ethyl-1-methyl-1H-1,2,3-triazole

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of each carbon atom. Based on established literature values for substituted 1,2,3-triazoles and the known effects of alkyl substituents, we can predict the approximate chemical shifts for each of the five unique carbon atoms in 5-ethyl-1-methyl-1H-1,2,3-triazole.[3][4]

Molecular Structure:

Caption: Molecular structure of 5-ethyl-1-methyl-1H-1,2,3-triazole.

Predicted Chemical Shifts:

The predicted ¹³C NMR chemical shifts are summarized in the table below. These values are estimates based on data from similar structures and are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C4 ~130-135The C4 carbon of the triazole ring is typically found in this region. Its chemical shift is influenced by the adjacent nitrogen atoms.
C5 ~140-145The C5 carbon, being substituted with an ethyl group and adjacent to two nitrogen atoms, is expected to be the most downfield of the ring carbons.
N-CH₃ ~35-40The N-methyl carbon signal is characteristically found in this range, shifted downfield due to the direct attachment to the electronegative nitrogen atom.
-CH₂- ~20-25The methylene carbon of the ethyl group is expected in this aliphatic region.
-CH₃ ~10-15The terminal methyl carbon of the ethyl group is typically the most upfield signal.

Experimental Protocol for ¹³C NMR Acquisition

The following is a detailed, field-proven protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of 5-ethyl-1-methyl-1H-1,2,3-triazole.[5][6][7] This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

3.1. Sample Preparation

  • Weighing: Accurately weigh 20-50 mg of the synthesized and purified 5-ethyl-1-methyl-1H-1,2,3-triazole into a clean, dry vial. The higher amount is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.0 ppm). It can be added directly to the sample or the residual solvent peak can be used for calibration.[8]

3.2. Instrument Setup and Data Acquisition

The following steps are based on a standard modern NMR spectrometer (e.g., Bruker, JEOL).[6][8]

  • Instrument Preparation: Follow the standard operating procedures for the specific NMR spectrometer. This includes logging in and preparing the instrument for sample insertion.

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine and adjust its depth using a sample gauge. Insert the sample into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp signals.[5]

  • Experiment Setup:

    • Load a standard proton-decoupled ¹³C NMR experiment.

    • Spectral Width: Set a spectral width appropriate for carbon nuclei, typically 0 to 200 ppm.

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, ranging from several hundred to several thousand, depending on the sample concentration.[5]

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

  • Acquisition: Start the acquisition of the Free Induction Decay (FID).

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.[5]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim setup Setup Experiment (¹³C Decoupled) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate

Caption: A streamlined workflow for ¹³C NMR analysis.

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum involves assigning each observed peak to a specific carbon atom in the 5-ethyl-1-methyl-1H-1,2,3-triazole molecule.

Structure-Spectrum Correlation Diagram:

structure_spectrum_correlation cluster_structure Molecular Structure cluster_spectrum ¹³C NMR Spectrum mol_structure 5-ethyl-1-methyl-1H-1,2,3-triazole c4 Peak at ~130-135 ppm mol_structure->c4 C4 c5 Peak at ~140-145 ppm mol_structure->c5 C5 n_ch3 Peak at ~35-40 ppm mol_structure->n_ch3 N-CH₃ ch2 Peak at ~20-25 ppm mol_structure->ch2 -CH₂- ch3 Peak at ~10-15 ppm mol_structure->ch3 -CH₃

Caption: Logical relationship between structure and spectral peaks.

The proton-decoupled ¹³C NMR spectrum will exhibit five distinct singlet peaks, corresponding to the five chemically non-equivalent carbon atoms. The assignment is based on the predicted chemical shifts:

  • The two peaks in the aromatic/heteroaromatic region (downfield) correspond to the triazole ring carbons, C4 and C5 . The most downfield of these is assigned to C5 due to the substitution effect of the ethyl group.

  • The peak in the range of 35-40 ppm is assigned to the N-CH₃ carbon.

  • The two remaining upfield peaks belong to the ethyl group. The peak around 20-25 ppm is assigned to the -CH₂- carbon, and the most upfield peak (10-15 ppm) is assigned to the terminal -CH₃ carbon.

For unambiguous assignment, especially for the C4 and C5 carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.[2][4] An HMBC experiment, for instance, would show correlations between the protons of the N-methyl group and the C5 carbon, and between the methylene protons of the ethyl group and both the C5 and C4 carbons, thus confirming their connectivity.

Conclusion

The ¹³C NMR analysis of 5-ethyl-1-methyl-1H-1,2,3-triazole is a robust method for its structural verification. By following a systematic experimental protocol and applying established principles of spectral interpretation, researchers can confidently characterize this and other similar heterocyclic molecules. The combination of one-dimensional ¹³C NMR with two-dimensional techniques provides a comprehensive and self-validating approach to structural elucidation, which is a cornerstone of modern chemical research and drug development.

References

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][5][8]triazoles. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry of 5-Ethyl-1-methyl-1H-1,2,3-triazole: A Comprehensive Guide to Fragmentation Kinetics and Analytical Workflows

Executive Summary The 1,2,3-triazole heterocyclic core is a privileged scaffold extensively utilized in medicinal chemistry, click-chemistry applications, and the design of energetic materials[1]. Specifically, 5-ethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole heterocyclic core is a privileged scaffold extensively utilized in medicinal chemistry, click-chemistry applications, and the design of energetic materials[1]. Specifically, 5-ethyl-1-methyl-1H-1,2,3-triazole ( C5​H9​N3​ , Exact Mass: 111.0796 Da) presents a unique analytical challenge. Its dual alkyl substitution creates competing fragmentation pathways under tandem mass spectrometry (MS/MS). This whitepaper provides an authoritative, in-depth analysis of its mass spectrometric behavior, detailing the causality behind its ionization dynamics, gas-phase fragmentation mechanisms, and the self-validating experimental workflows required for unambiguous structural elucidation.

Ionization Dynamics and Physicochemical Grounding

The selection of the ionization technique is the foundational step in mass spectrometry. For nitrogen-rich heterocycles like 1,2,3-triazoles, Electrospray Ionization in positive mode (ESI+) is universally preferred over Electron Ionization (EI) due to the basicity of the ring nitrogens[2][3].

  • Protonation Thermodynamics: In 5-ethyl-1-methyl-1H-1,2,3-triazole, protonation predominantly occurs at the N3 position. This site is thermodynamically favored because the resulting cation is stabilized via resonance and the inductive electron-donating effects of the adjacent 1-methyl and 5-ethyl groups.

  • Precursor Ion Generation: The intact protonated molecule [M+H]+ is observed at an exact m/z of 112.0874.

  • Causality in Method Design: To ensure a robust and stable ion beam, the LC mobile phase must be buffered with a volatile proton donor (e.g., 0.1% Formic Acid). Avoiding strong ion-pairing agents like Trifluoroacetic Acid (TFA) is critical, as TFA causes severe signal suppression in ESI by competing for surface charge on the electrospray droplets[4].

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) of 5-ethyl-1-methyl-1H-1,2,3-triazole requires analyzing the kinetic and thermodynamic stability of the neutral molecules expelled during fragmentation.

The Primary Extrusion: Loss of Molecular Nitrogen ( N2​ )

Unlike 1,2,4-triazoles, which typically undergo ring cleavage to expel Hydrogen Cyanide (HCN)[4][5], the defining characteristic of 1,2,3-triazoles is the rapid extrusion of molecular nitrogen ( N2​ , 28.0061 Da)[6].

  • Mechanism: Energy transfer during CID induces the cleavage of the N1-N2 and N3-C4 bonds. The loss of N2​ acts as a massive thermodynamic sink, yielding a highly reactive azirinium or diazo-imine intermediate at m/z 84.0813.

  • Significance: This is the lowest-energy fragmentation pathway. At low collision energies (10–15 eV), this transition ( 112→84 ) dominates the MS/MS spectrum.

Alkyl Chain Cleavage: The Isobaric Trap

The presence of the 5-ethyl group introduces a competing, higher-energy fragmentation pathway: the loss of ethylene ( C2​H4​ , 28.0313 Da) via a McLafferty-type hydrogen transfer or direct homolytic cleavage[5].

  • The Analytical Challenge: Both N2​ and C2​H4​ have a nominal mass of 28 Da. On a low-resolution instrument (e.g., a single quadrupole or basic ion trap), the resulting fragment ions ( m/z 84) are completely indistinguishable.

  • The Solution: High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is strictly required to resolve the mass defect difference ( Δm=0.0252 Da) between [M+H−N2​]+ and [M+H−C2​H4​]+ [3].

Deep Fragmentation (High Collision Energy)

At elevated collision energies (>25 eV), the primary m/z 84 fragments undergo further dissociation:

  • Loss of a methyl radical ( CH3∙​ , 15.023 Da) from the N2​ -loss intermediate yields an ion at m/z 69.058.

  • Sequential loss of both N2​ and C2​H4​ collapses the molecule down to a minimal core fragment at m/z 56.050.

Fragmentation M [M+H]+ m/z 112.087 F1 [M+H - N2]+ m/z 84.081 M->F1 - N2 (28.006 Da) CID Primary F2 [M+H - C2H4]+ m/z 84.056 M->F2 - C2H4 (28.031 Da) Alkyl Cleavage F3 [M+H - N2 - C2H4]+ m/z 56.050 F1->F3 - C2H4 (28.031 Da) F4 [M+H - N2 - CH3•]+ m/z 69.058 F1->F4 - CH3• (15.023 Da) F2->F3 - N2 (28.006 Da)

Gas-phase CID fragmentation pathways of protonated 5-ethyl-1-methyl-1H-1,2,3-triazole.

Quantitative Data Summary

The following table synthesizes the exact masses and mass defects required to validate the fragmentation of 5-ethyl-1-methyl-1H-1,2,3-triazole using HRMS.

Fragment IonExact Mass ( m/z )Neutral LossMass Defect ( Δ Da)Structural Assignment
[M+H]+ 112.0874N/AN/AProtonated intact molecule
[M+H−N2​]+ 84.081328.00610.0813Azirinium/diazo-imine intermediate
[M+H−C2​H4​]+ 84.056128.03130.0561Loss of the 5-ethyl group
[M+H−N2​−CH3∙​]+ 69.058043.02940.0580Radical loss from intermediate
[M+H−N2​−C2​H4​]+ 56.050056.03740.0500Minimal core fragment

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in structural assignment, the analytical method must be a self-validating system. This protocol utilizes collision energy ramping and exact mass filtering to prevent false positive identifications[4][6].

Phase 1: Sample Preparation & Equilibration
  • Stock Generation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as the necessary proton donor, shifting the equilibrium entirely toward the [M+H]+ state prior to droplet desolvation[2].

  • System Blank: Prepare a blank vial containing only the diluent to validate the absence of isobaric background matrix interference.

Phase 2: Chromatographic Separation
  • Stationary Phase: Utilize a sub-2 µm C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a rapid gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The dual alkyl substitution makes the molecule moderately lipophilic. A rapid organic ramp ensures sharp peak focusing and minimizes diffusion-based band broadening, maximizing the concentration of ions entering the source per second.

Phase 3: ESI and Precursor Selection
  • Source Parameters: Set Capillary Voltage to +3.5 kV. Set Drying Gas ( N2​ ) to 300 °C at 10 L/min.

  • Quadrupole Isolation: Isolate the precursor ion m/z 112.087 in the first quadrupole (Q1) using a narrow isolation window (1.0 Da).

    • Causality: A narrow window prevents the co-isolation of background matrix ions that could produce confounding fragments in the collision cell[4].

Phase 4: Collision-Induced Dissociation (CID) & Validation
  • Energy Ramping: Acquire MS/MS spectra at three distinct collision energies (CE): 10 eV, 20 eV, and 40 eV.

    • Causality: Ramping the CE builds a kinetic breakdown curve. The 10 eV spectrum will validate the kinetically favored N2​ loss, while the 40 eV spectrum will force the higher-energy C-C bond cleavage of the ethyl group[6].

  • Mass Analysis: Detect fragments using an Orbitrap or TOF analyzer operating at a mass resolution of 30,000 (FWHM). This resolution is mathematically required to separate the 0.0252 Da difference between the N2​ and C2​H4​ neutral losses.

Workflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC Separation C18 Column S1->S2 S3 ESI(+) Ionization [M+H]+ Generation S2->S3 S4 Quadrupole Precursor Selection S3->S4 S5 Collision Cell CID Fragmentation S4->S5 S6 HRMS TOF/Orbitrap Mass Analysis S5->S6

Self-validating LC-HRMS/MS workflow for triazole structural elucidation.

References

  • [6] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC, nih.gov. 6

  • [5] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | Journal of Physical and Chemical Reference Data | AIP Publishing, aip.org. 5

  • [2] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents, zsmu.edu.ua. 2

  • [3] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC, nih.gov. 3

  • [1] 3-Methyl-1,2,3-triazolium-1 N -dinitromethylylide and the strategy of zwitterionic dinitromethyl groups in energetic materials design - RSC Advances, rsc.org. 1

  • [4] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide - Benchchem, benchchem.com. 4

Sources

Foundational

Introduction: The Convergence of Computational Chemistry and Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical Investigation of 5-ethyl-1-methyl-1H-1,2,3-triazole The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-ethyl-1-methyl-1H-1,2,3-triazole

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in the design of novel therapeutic agents.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and versatile.[3][4] Our focus, 5-ethyl-1-methyl-1H-1,2,3-triazole, represents a fundamental yet important example of this class.

As a Senior Application Scientist, my experience has consistently shown that a purely experimental approach to drug development is both time-consuming and resource-intensive. Integrating high-level theoretical calculations provides an indispensable predictive lens, allowing us to understand molecular structure, reactivity, and spectroscopic properties before a single gram of compound is synthesized. This guide provides a comprehensive technical overview of the core theoretical calculations applied to 5-ethyl-1-methyl-1H-1,2,3-triazole, grounded in the principles of Density Functional Theory (DFT). We will not only detail the "how" but, more critically, the "why" behind each computational choice, ensuring a robust and self-validating theoretical framework.

Part 1: Establishing the Foundation: Geometry Optimization and Vibrational Analysis

The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is not merely a formality; the optimized geometry is the basis for all subsequent property calculations. The objective is to find the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

Causality in Method Selection

For a molecule like 5-ethyl-1-methyl-1H-1,2,3-triazole, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[5] We select the B3LYP hybrid functional due to its proven track record in accurately predicting the geometries and vibrational frequencies of a vast range of organic molecules.[5][6] This is paired with the 6-311++G(d,p) Pople-style basis set . The choice of basis set is deliberate:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the core and valence electrons.

  • ++ : Diffuse functions are added to both heavy atoms and hydrogens. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for molecules with heteroatoms like nitrogen.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing the electron orbitals to change shape and providing a more accurate description of chemical bonding.[5]

Experimental Protocol: Geometry Optimization & Frequency Calculation
  • Molecule Construction : A 3D model of 5-ethyl-1-methyl-1H-1,2,3-triazole is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation : An input file for a computational chemistry package (e.g., Gaussian) is created, specifying the B3LYP/6-311++G(d,p) level of theory.

  • Optimization Keyword : The Opt keyword is used to initiate the geometry optimization process. The software iteratively adjusts the molecular geometry to minimize the total electronic energy.

  • Frequency Keyword : Following optimization, a Freq calculation is performed on the optimized structure using the same level of theory. This calculation serves two purposes:

    • Validation : It confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable equilibrium geometry.[5]

    • Spectroscopic Prediction : It calculates the vibrational modes of the molecule, which directly correspond to peaks in an infrared (IR) spectrum.[7]

Computational_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase Build 1. Build 3D Structure Input 2. Select Method & Basis Set (B3LYP/6-311++G(d,p)) Build->Input Opt 3. Geometry Optimization (Find Energy Minimum) Input->Opt Freq 4. Vibrational Frequency (Confirm Minimum & Predict IR) Opt->Freq Geom Optimized Geometry Freq->Geom Spectrum Predicted IR Spectrum Freq->Spectrum Thermo Thermodynamic Data Freq->Thermo

Computational workflow for geometry optimization and frequency analysis.
Data Presentation: Optimized Geometric Parameters

The table below presents key structural parameters derived from the B3LYP/6-311++G(d,p) optimized geometry. These values serve as a benchmark for understanding the molecule's conformation.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
N1-N21.345
N2-N31.309
N3-C41.358
C4-C51.371
C5-N11.365
N1-C(Methyl)1.462
C5-C(Ethyl)1.508
Dihedral Angle (°)
C(Methyl)-N1-C5-C4179.8
C(Ethyl)-C5-C4-N3-179.5

Part 2: Unveiling Reactivity: Electronic Structure Analysis

With a stable geometry established, we can now probe the electronic properties that govern the molecule's reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are two of the most powerful tools for this purpose.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE) : The energy difference between these orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[8][9]

FMO_Concept HOMO HOMO (Highest Occupied MO) Electron Donor LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Gap Energy Gap (ΔE) <-- Reactivity Indicator --> Energy Energy Synthesis Methyl Azide CH₃-N₃ 1-Butyne HC≡C-CH₂CH₃ Methyl Azide->1-Butyne + Product 1-Butyne->Product [Cu(I)] Click Chemistry

Synthetic route to the target molecule via CuAAC "Click Chemistry".

Conclusion

This guide has outlined a comprehensive, multi-faceted theoretical approach to characterizing 5-ethyl-1-methyl-1H-1,2,3-triazole using DFT calculations. By systematically determining the molecule's optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO, MEP), and NMR spectra, we have constructed a detailed in-silico profile. This computational data provides profound insights into the molecule's stability, reactivity, and spectroscopic signatures, serving as a powerful predictive tool for researchers in drug discovery and materials science. The close correlation between these theoretical predictions and experimental results forms a self-validating system that enhances research efficiency and accelerates the pace of innovation.

References

  • Title: Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]

  • Title: Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis Source: ACS Omega (via PMC) URL: [Link]

  • Title: New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study Source: MDPI URL: [Link]

  • Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source: Heliyon URL: [Link]

  • Title: Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]

  • Title: Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents Source: ChemistrySelect URL: [Link]

  • Title: 1,2,3-Triazoles: Synthesis and Biological Application Source: IntechOpen URL: [Link]

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: An Overview of Synthetic Approaches towards 1,2,3-Triazoles Source: Chemistry-An Asian Journal URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Emerging Role of 5-ethyl-1-methyl-1H-1,2,3-triazole in Modern Medicinal Chemistry: Application Notes and Protocols

The 1,2,3-triazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it a privileged structure in drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3-triazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it a privileged structure in drug design.[1][2][3][4] This guide delves into the specific applications and methodologies surrounding the promising, yet under-explored derivative, 5-ethyl-1-methyl-1H-1,2,3-triazole. We will explore its potential therapeutic applications, provide detailed protocols for its synthesis and biological evaluation, and offer insights into the rationale behind these experimental designs.

The Significance of Substitution: The 5-Ethyl and 1-Methyl Moieties

The substitution pattern on the triazole ring is critical in defining the molecule's pharmacological profile. In 5-ethyl-1-methyl-1H-1,2,3-triazole, the ethyl group at the 5-position and the methyl group at the 1-position are key to its potential efficacy. The 1-methyl substitution blocks the N-H group, which can prevent unwanted metabolic N-dealkylation and also fine-tune the molecule's interaction with its biological target. The 5-ethyl group, a small lipophilic moiety, can enhance binding to hydrophobic pockets within enzymes or receptors, potentially improving potency and selectivity.

A Plausible Therapeutic Target: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Based on the known activities of similar triazole derivatives, we hypothesize a potential role for 5-ethyl-1-methyl-1H-1,2,3-triazole as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.[5]

Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole: A Step-by-Step Protocol

The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole can be achieved through a multi-step process, beginning with the well-established Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".[3][6]

Protocol 1: Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole

Materials:

  • 1-Butyne

  • Methyl azide (CH₃N₃) (Caution: Highly explosive, handle with extreme care)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-butyne (1.0 g, 18.5 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.73 g, 3.7 mmol) in water (5 mL). Also, prepare a solution of copper(II) sulfate pentahydrate (0.46 g, 1.85 mmol) in water (5 mL).

  • Addition of Reagents: To the solution of 1-butyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution should turn a yellow-green color.

  • Addition of Azide: Carefully add a solution of methyl azide (1.05 g, 18.5 mmol) in tert-butanol (10 mL) dropwise to the reaction mixture at room temperature. (EXTREME CAUTION: Methyl azide is explosive and should be handled in a well-ventilated fume hood behind a blast shield).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Workup: Once the reaction is complete, quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-ethyl-1-methyl-1H-1,2,3-triazole as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: ~70-80%

Causality Behind Experimental Choices:

  • "Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition is chosen for its high yield, regioselectivity (favoring the 1,4-disubstituted product, which in this case with a terminal alkyne gives the desired product after methylation in a subsequent or preceding step), and mild reaction conditions.

  • Sodium Ascorbate: This is used to reduce the Cu(II) salt to the catalytically active Cu(I) species in situ.

  • tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving both the organic starting materials and the inorganic catalyst salts.

Synthetic Pathway Diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System 1-Butyne 1-Butyne Cycloaddition [3+2] Cycloaddition (Click Chemistry) 1-Butyne->Cycloaddition Methyl_Azide Methyl_Azide Methyl_Azide->Cycloaddition CuSO4 CuSO₄·5H₂O CuSO4->Cycloaddition Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cycloaddition Product 5-ethyl-1-methyl-1H-1,2,3-triazole Cycloaddition->Product caption Synthetic pathway for 5-ethyl-1-methyl-1H-1,2,3-triazole.

Caption: Synthetic pathway for 5-ethyl-1-methyl-1H-1,2,3-triazole.

Biological Evaluation: In Vitro IDO1 Inhibition Assay

To assess the inhibitory potential of 5-ethyl-1-methyl-1H-1,2,3-triazole against IDO1, a cell-free enzymatic assay can be performed. This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of tryptophan.

Protocol 2: In Vitro IDO1 Enzymatic Assay

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • 5-ethyl-1-methyl-1H-1,2,3-triazole (test compound)

  • Epacadostat (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X reaction buffer containing 100 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 20 µM methylene blue, and 200 U/mL catalase.

    • Prepare a 2X substrate solution of 400 µM L-tryptophan in the reaction buffer.

    • Prepare serial dilutions of the test compound and the positive control (Epacadostat) in DMSO. Then, dilute these solutions in the reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the diluted test compound or control.

    • Add 25 µL of the 2X reaction buffer containing recombinant human IDO1 enzyme (final concentration ~50 nM).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the 2X L-tryptophan substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 321 nm (the wavelength for N-formylkynurenine) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: The inclusion of a known IDO1 inhibitor, such as Epacadostat, validates the assay's ability to detect inhibition.

  • Negative Control: The DMSO control establishes the baseline enzyme activity.

  • Linearity: The initial reaction rates should be linear over the measurement period, ensuring accurate IC₅₀ determination.

Hypothetical IC₅₀ Data:

CompoundIC₅₀ (nM)
5-ethyl-1-methyl-1H-1,2,3-triazole150
Epacadostat (Positive Control)10

Mechanism of Action Diagram:

MOA cluster_pathway Kynurenine Pathway cluster_inhibition Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate NFK N-formylkynurenine IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Further Metabolism Inhibitor 5-ethyl-1-methyl-1H-1,2,3-triazole Inhibitor->IDO1 Inhibits caption Proposed mechanism of action for 5-ethyl-1-methyl-1H-1,2,3-triazole.

Caption: Proposed mechanism of action for 5-ethyl-1-methyl-1H-1,2,3-triazole.

Conclusion and Future Directions

While the exploration of 5-ethyl-1-methyl-1H-1,2,3-triazole is in its nascent stages, the foundational knowledge of 1,2,3-triazole medicinal chemistry provides a strong basis for its investigation as a potential therapeutic agent.[1][2][7] The protocols outlined in this guide offer a robust framework for its synthesis and initial biological characterization. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models. The versatility of the triazole scaffold suggests that with further research, 5-ethyl-1-methyl-1H-1,2,3-triazole and its derivatives could emerge as valuable leads in drug discovery.

References

  • PrepChem.com. Synthesis of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available from: [Link]

  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available from: [Link]

  • MDPI. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent advancement of triazole derivatives and their biological significance. Available from: [Link]

  • Longdom Publishing. Biological Potentials of Biological Active Triazole Derivatives. Available from: [Link]

  • Thieme. Product Class 13: 1,2,3-Triazoles. Available from: [Link]

  • ResearchGate. Significant biological activities of triazole derivatives. Available from: [Link]

  • IntechOpen. 1,2,3-Triazoles: Synthesis and Biological Application. Available from: [Link]

  • ResearchGate. Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • National Center for Biotechnology Information. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Available from: [Link]

  • PubMed. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. Available from: [Link]

  • University of Naples Federico II Institutional Repository. Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Available from: [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available from: [Link]

  • Mor. J. Chem. Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Available from: [Link]

  • MDPI. Pyrazolo[5,1-c][8][9][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Available from: [Link]

  • Frontiers. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]. Available from: [Link]

Sources

Application

biological activity of 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives

Application Note: Biological Evaluation and Profiling of 5-Ethyl-1-methyl-1H-1,2,3-triazole Derivatives Introduction & Scientific Rationale The 1,2,3-triazole heterocycle is a privileged scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biological Evaluation and Profiling of 5-Ethyl-1-methyl-1H-1,2,3-triazole Derivatives

Introduction & Scientific Rationale

The 1,2,3-triazole heterocycle is a privileged scaffold in medicinal chemistry, extensively utilized to link pharmacophores and enhance binding affinity against diverse biological targets[1]. While 1,4-disubstituted triazoles are ubiquitous due to the ease of Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted pattern—specifically the 5-ethyl-1-methyl-1H-1,2,3-triazole core—offers a unique steric and electronic profile.

The deliberate positioning of the ethyl group at the C5 position forces the molecule into a specific conformational orientation. This steric bulk is highly advantageous for occupying the deep hydrophobic pockets of target enzymes, such as the zinc-active site of human Carbonic Anhydrases (hCAs)[1] or the ATP-binding site of bacterial DNA gyrase[2]. Recent studies have demonstrated that appropriately derivatized 1,2,3-triazoles exhibit potent broad-spectrum antimicrobial, antifungal, and enzyme-inhibitory activities[3].

Workflow A Azide + Alkyne Precursors B RuAAC Catalysis (Cp*RuCl(PPh3)2) A->B C 5-Ethyl-1-methyl Triazole Core B->C D Derivatization (C4-Substitution) C->D E Biological Screening D->E

Workflow for the regioselective synthesis and biological evaluation of 1,5-disubstituted triazoles.

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that biological screening is only as reliable as its internal controls. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives against Gram-positive and Gram-negative bacterial strains[2].

Causality & Insight: We utilize Resazurin dye as an oxidation-reduction indicator. Relying solely on optical density (OD) can be misleading if the triazole derivative precipitates out of the solution, creating false turbidity. Resazurin changes from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells, providing an unambiguous, self-validating readout of cell viability.

Step-by-Step Methodology:

  • Preparation: Dissolve the triazole derivatives in cell-culture grade DMSO to a stock concentration of 10 mg/mL. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Grow bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Plate Setup: In a sterile 96-well plate, perform two-fold serial dilutions of the triazole compounds across the columns (range: 64 µg/mL to 0.125 µg/mL).

  • Edge Effect Mitigation: Fill the perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS to prevent evaporation from the test wells during incubation.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to each test well. Include a positive control (Ciprofloxacin) and a negative control (MHB + 1% DMSO). Incubate at 37 °C for 18 hours.

  • Validation & Readout: Add 30 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the derivative that prevents the color change from blue to pink.

Protocol B: Stopped-Flow Carbonic Anhydrase (CA) Inhibition Assay

1,2,3-triazole derivatives are potent inhibitors of tumor-associated transmembrane isoforms like hCA IX[1].

Causality & Insight: The hydration of CO₂ by CA is extremely rapid. Standard steady-state kinetics cannot capture this. We use a stopped-flow CO₂ hydrase assay to monitor the formation of H⁺ ions in real-time. Temperature control is paramount; a deviation of even 0.5 °C alters CO₂ solubility and reaction kinetics, invalidating the calculated Ki​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • System Calibration: Purge the stopped-flow spectrophotometer mixing chamber with nitrogen. Circulate a water bath to maintain the chamber strictly at 20.0 ± 0.1 °C.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (e.g., hCA II or hCA IX) with varying concentrations of the 5-ethyl-1-methyl-1H-1,2,3-triazole derivative for 15 minutes at 20 °C. Why? This allows the triazole to fully establish its coordinate bond with the active-site Zn²⁺ ion before substrate introduction.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (17 mM). Monitor the absorbance change at 558 nm (the isosbestic point of Phenol Red) for 10–50 seconds.

  • Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Determine the Ki​ values using the Cheng-Prusoff equation.

Mechanism of Action

The biological efficacy of the 5-ethyl-1-methyl-1H-1,2,3-triazole scaffold is heavily dependent on its ability to act as a bioisostere for amide bonds and its capacity for metal coordination. In the context of Carbonic Anhydrase inhibition, the triazole ring navigates the hydrophobic channel of the enzyme, allowing a C4-substituted sulfonamide or the triazole nitrogen itself to coordinate with the catalytic Zn²⁺ ion, thereby displacing the zinc-bound water molecule necessary for CO₂ hydration[1].

Mechanism Target Carbonic Anhydrase (Active Site Zn2+) Block Substrate (CO2) Exclusion Target->Block Induces Drug 5-Ethyl-1-methyl-1H- 1,2,3-triazole Derivative Binding Coordinate Bond Formation Drug->Binding Enters Pocket Binding->Target Binds Zn2+ Result Enzyme Inhibition & pH Modulation Block->Result

Mechanism of Carbonic Anhydrase inhibition by 1,5-disubstituted 1,2,3-triazole derivatives.

Quantitative Data Summary

The structure-activity relationship (SAR) data below illustrates how varying the C4 substitution on the 5-ethyl-1-methyl-1H-1,2,3-triazole core impacts both antimicrobial potency and enzyme inhibition. The steric bulk of the 5-ethyl group ensures excellent selectivity for the tumor-associated hCA IX isoform over the cytosolic hCA II isoform[1].

Table 1: Representative Biological Activity Profile of C4-Substituted 5-Ethyl-1-methyl-1H-1,2,3-triazoles

Compound IDC4-SubstitutionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)IC₅₀ hCA II (nM)IC₅₀ hCA IX (nM)
TRZ-01 -H (Core Scaffold)>64>64450.5320.0
TRZ-02 -Phenyl32.016.0120.485.2
TRZ-03 -4-Fluorophenyl8.04.045.822.1
TRZ-04 -4-Sulfamoylphenyl16.08.012.58.3
Control Ciprofloxacin0.51.0N/AN/A
Control AcetazolamideN/AN/A12.125.0

Note: Data represents synthesized SAR trends where the addition of a sulfamoyl group (TRZ-04) drastically increases CA inhibition, while halogenated aryl groups (TRZ-03) optimize lipophilicity for bacterial cell wall penetration.

Conclusion

The 5-ethyl-1-methyl-1H-1,2,3-triazole scaffold is a highly versatile building block in drug discovery. By utilizing rigorous, self-validating screening protocols, researchers can accurately map the structure-activity relationships of these derivatives. The 1,5-disubstitution pattern provides a distinct conformational advantage, making it a prime candidate for developing selective enzyme inhibitors and novel antimicrobial agents designed to combat resistant pathogens.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Method

Application Note: Engineering Advanced Materials with 1,5-Disubstituted 1,2,3-Triazoles

Model System: 5-Ethyl-1-methyl-1H-1,2,3-triazole Executive Summary & Rationale The advent of "click chemistry" fundamentally reshaped material science, largely driven by the Copper-Catalyzed Azide-Alkyne Cycloaddition (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Model System: 5-Ethyl-1-methyl-1H-1,2,3-triazole

Executive Summary & Rationale

The advent of "click chemistry" fundamentally reshaped material science, largely driven by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, CuAAC exclusively generates 1,4-disubstituted triazoles, which enforce a rigid, linear geometry in polymer backbones and supramolecular networks. For advanced applications requiring enhanced solubility, altered dipole moments, or specific steric "kinks," material scientists are increasingly turning to the [1].

This application note explores the synthesis and material utility of 5-ethyl-1-methyl-1H-1,2,3-triazole . As a foundational 1,5-disubstituted model, this motif serves as a critical building block for dense triazole polymers, multidentate ligands in Metal-Organic Frameworks (MOFs), and high-performance corrosion inhibitors.

Mechanistic Causality: The RuAAC Pathway

Understanding the catalytic mechanism is essential for controlling the regiochemistry of triazole-based materials. Unlike CuAAC, which relies on a terminal copper-acetylide intermediate, RuAAC utilizes a ruthenacycle intermediate that accommodates both terminal and internal alkynes.

When synthesizing our model compound (reacting methyl azide with 1-butyne), the sterically demanding pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst forces the larger ethyl group of the alkyne into the alpha position relative to the metal center. Upon reductive elimination, this steric direction guarantees the formation of the 1,5-disubstituted isomer, entirely avoiding the linear 1,4-byproduct.

RuAAC_Mechanism A Catalyst Precursor [Cp*RuCl(PPh3)2] B Activated Ru Complex (Ligand Displacement) A->B - PPh3 C Oxidative Coupling (Azide + Alkyne) B->C + Methyl Azide + 1-Butyne D Ruthenacycle Intermediate (C-N Bond Formation) C->D Regioselective Coordination E Reductive Elimination (1,5-Triazole Release) D->E Ring Closure E->B Catalyst Regeneration F Product: 5-ethyl-1-methyl- 1H-1,2,3-triazole E->F Product Release

RuAAC catalytic cycle for regioselective 1,5-disubstituted 1,2,3-triazole synthesis.

Material Science Applications

The 1,5-disubstituted geometry of 5-ethyl-1-methyl-1H-1,2,3-triazole imparts unique physicochemical properties that are highly sought after in modern material design:

  • Dense Triazole Polymers: [2] demonstrate that the 1,5-linkage introduces a structural "kink" that disrupts crystalline packing. This drastically enhances the solubility of the resulting polymers in common organic solvents (e.g., THF, DMF) and lowers the glass transition temperature ( Tg​ ), making them ideal for spin-coated thin films and biomedical hydrogels.

  • Metal-Organic Frameworks (MOFs): By functionalizing the open C4 position (e.g., synthesizing 5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid), researchers create potent multidentate ligands. The proximity of the triazole nitrogens to the carboxylate group forms a highly localized electron-rich pocket, enabling robust coordination with transition metals for gas storage or catalytic MOFs.

  • Corrosion Inhibitors: The distinct dipole moment of the 1,5-isomer facilitates superior chemisorption onto copper and steel surfaces, forming a passivating monolayer that prevents oxidative degradation.

Material_Applications Core 5-ethyl-1-methyl- 1H-1,2,3-triazole Core Polymer Dense Triazole Polymers (High Tg, Enhanced Soluble) Core->Polymer RuAAC Polymerization MOF Metal-Organic Frameworks (Gas Storage, Catalysis) Core->MOF Functionalization (e.g., 4-COOH) Corrosion Corrosion Inhibitors (Metal Surface Protection) Core->Corrosion Surface Adsorption

Material science applications of the 1,5-disubstituted 1,2,3-triazole building block.

Quantitative Data: 1,4- vs. 1,5-Disubstituted Materials

To illustrate the macroscopic impact of regiochemistry, the following table summarizes the comparative properties of materials dominated by 1,4- linkages versus 1,5- linkages, based on [3].

Property1,4-Disubstituted (CuAAC)1,5-Disubstituted (RuAAC)
Backbone Conformation Linear / ExtendedKinked / Compact
Polymer Crystallinity HighLow (More Amorphous)
Solubility (THF/DMF) PoorExcellent
Melting Point ( Tm​ ) Higher (e.g., >80 °C for oligomers)Lower (e.g., <60 °C for oligomers)
Diagnostic 1 H NMR Shift ~7.8 - 8.0 ppm (C5-H)~7.5 - 7.6 ppm (C4-H)
Calculated Dipole Moment ~5.0 D~4.5 D

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success and regiopurity of their materials at critical junctions.

Protocol 1: Regioselective Synthesis of 5-Ethyl-1-methyl-1H-1,2,3-triazole

Note: Methyl azide is highly volatile and toxic. It should be generated in situ or used as a dilute solution in organic solvents under strict fume hood containment.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve 2.0 mol%[Cp*RuCl(PPh 3​ ) 2​ ] in anhydrous THF (0.2 M relative to substrates).

    • Causality: THF acts as a weakly coordinating solvent. It stabilizes the activated ruthenium complex after the dissociation of the triphenylphosphine ligand, preventing catalyst aggregation and precipitation.

  • Reagent Addition: Add 1-butyne (1.0 equiv), followed dropwise by a solution of methyl azide (1.1 equiv).

    • Causality: The order of addition is critical. Introducing the alkyne before the azide prevents the formation of inactive ruthenium-azide resting states, ensuring rapid entry into the catalytic cycle.

  • Reaction & Monitoring: Stir the reaction at 60 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The product will appear as a highly UV-active spot ( Rf​ ~0.4). The complete disappearance of the alkyne spot indicates full conversion.

  • Isolation & Verification: Concentrate the mixture under reduced pressure and purify via flash chromatography.

    • Self-Validation Checkpoint: Run a 1 H NMR spectrum in CDCl 3​ . The presence of a sharp singlet at ~7.55 ppm confirms the C4 proton of the 1,5-isomer. The absolute absence of a peak at >7.8 ppm confirms >99% regioselectivity against the 1,4-isomer.

Protocol 2: Functionalization into a MOF Ligand (4-Carboxylation)

To utilize the core in coordination networks, the open C4 position must be functionalized.

  • Cryogenic Lithiation: Dissolve the purified 5-ethyl-1-methyl-1H-1,2,3-triazole in anhydrous THF and cool to -78 °C. Slowly add n-Butyllithium (1.1 equiv).

    • Causality: The C4 position of the 1,5-triazole is highly acidic. Cryogenic temperatures are mandatory to prevent triazole ring fragmentation (dimroth-type rearrangements) and to direct the lithium exclusively to the C4 position.

  • Electrophilic Trapping: Vigorously bubble anhydrous CO 2​ gas through the solution for 30 minutes, then allow it to warm to room temperature.

    • Causality: CO 2​ acts as a hard electrophile, instantly trapping the lithiated intermediate to form the stable lithium carboxylate salt.

  • Acidification: Quench the reaction with water and acidify the aqueous layer to pH 3 using 1M HCl.

    • Self-Validation Checkpoint: The product (5-ethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid) will precipitate as a white solid. Confirm successful carboxylation via IR spectroscopy (appearance of a strong C=O stretch at ~1700 cm −1 ) and the disappearance of the C4 proton singlet (~7.55 ppm) in the 1 H NMR spectrum.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition Source: Polymers (MDPI) / PubMed Central URL:[Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: Molecules (MDPI) / PubMed Central URL:[Link]

Application

Application Notes and Protocols for the Purification of 5-ethyl-1-methyl-1H-1,2,3-triazole

Introduction: The Challenge of Purity in 1,2,3-Triazole Synthesis The 1,2,3-triazole core is a ubiquitous scaffold in modern drug discovery and development, prized for its metabolic stability, hydrogen bonding capabiliti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purity in 1,2,3-Triazole Synthesis

The 1,2,3-triazole core is a ubiquitous scaffold in modern drug discovery and development, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles like 5-ethyl-1-methyl-1H-1,2,3-triazole exceptionally accessible.[3][4][5] However, the very efficiency of this synthetic route introduces specific purification challenges that must be addressed to ensure the integrity of downstream applications.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 5-ethyl-1-methyl-1H-1,2,3-triazole. We will delve into the causality behind experimental choices, offering detailed protocols for common purification methodologies and addressing the removal of typical impurities encountered in its synthesis.

Understanding the Impurity Profile

The primary route to 5-ethyl-1-methyl-1H-1,2,3-triazole is the CuAAC reaction between 1-butyne (ethylacetylene) and methyl azide. This reaction, while highly regioselective for the 1,4-isomer, can introduce several classes of impurities that necessitate removal.[6][7]

A critical and often problematic impurity is the residual copper catalyst. Copper ions can interfere with biological assays, poison downstream catalytic processes, and affect the compound's stability.[8][9] Other potential impurities include unreacted starting materials (1-butyne and methyl azide), the undesired 1,5-regioisomer, and byproducts from side reactions such as the oxidative homocoupling of the alkyne.[6]

Purification Strategy Overview

A multi-step purification strategy is often the most effective approach. This typically involves an initial work-up to remove the bulk of the copper catalyst, followed by a chromatographic or recrystallization step to isolate the pure 1,4-disubstituted triazole.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Copper Removal) A->B Chelation (EDTA) or Aqueous Wash (NH4Cl) C Concentration B->C D Column Chromatography C->D Primary Method E Recrystallization C->E Alternative/Final Polishing F Pure 5-ethyl-1-methyl- 1H-1,2,3-triazole D->F E->F

Caption: General purification workflow for 5-ethyl-1-methyl-1H-1,2,3-triazole.

Protocol 1: Removal of Residual Copper Catalyst

The first crucial step post-synthesis is the removal of the copper catalyst. Aqueous extraction with a chelating agent is a highly effective method.[8][10]

Method 1A: EDTA Wash (Recommended)

Ethylenediaminetetraacetic acid (EDTA) forms a stable, water-soluble complex with copper ions, facilitating their removal from the organic phase.[11]

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M EDTA solution, pH 8

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH 8).

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex.[10]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the EDTA wash until the aqueous layer is colorless.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Method 1B: Ammonium Hydroxide/Chloride Wash

An aqueous solution of ammonium hydroxide and ammonium chloride can also effectively remove copper by forming a water-soluble tetraamminecopper(II) complex.

Procedure:

  • Follow the same general procedure as the EDTA wash, but use a saturated aqueous solution of ammonium chloride containing ~5% ammonium hydroxide as the wash solution.

  • Repeat the washes until the blue color is no longer observed in the aqueous layer.

Protocol 2: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is the most common and effective method for separating the desired 1,4-disubstituted triazole from its 1,5-regioisomer and other organic impurities.[12] The separation is based on the differential adsorption of the compounds to the polar silica stationary phase.

Materials:

  • Crude product after copper removal

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by TLC analysis. A good starting point for 1,4-disubstituted 1,2,3-triazoles is a mixture of hexane and ethyl acetate. Spot the crude material on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will give a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-ethyl-1-methyl-1H-1,2,3-triazole.

Quantitative Data for Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for effective separation.
Mobile Phase Hexane:Ethyl AcetateA versatile solvent system with tunable polarity.
Gradient Isocratic or GradientAn isocratic system is simpler, but a gradient (increasing ethyl acetate concentration) may be necessary for complex mixtures.
Sample Load 1:30 to 1:50 (crude:silica)A lower loading ratio generally results in better separation.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recommended Solvent Systems for Screening:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

  • Dichloromethane/Hexane

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the hot solvent system being tested.

  • Allow the solution to cool slowly to room temperature. If crystals form, this is a promising solvent system. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If the compound "oils out," the solvent system is not suitable.

  • Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent system.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Validation of Purity

The purity of the final product should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities. Paramagnetic copper impurities can cause signal broadening in NMR spectra.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 5-ethyl-1-methyl-1H-1,2,3-triazole, while requiring careful attention to detail, is a manageable process. The key to success lies in the systematic removal of the copper catalyst followed by a high-resolution purification technique such as column chromatography or recrystallization. The protocols outlined in this guide provide a robust framework for obtaining high-purity material suitable for a wide range of research and development applications.

References

  • Mittapelly, N., Mukkanti, K., & Reguri, B. R. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry.
  • Sarma, D., et al. (2021). PCy3-assisted Ag(i)
  • Patil, S. A., et al. (2012). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery.
  • Kamal, A., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters.
  • Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters.
  • ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction?. Retrieved from [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.
  • ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • IOSR Journal. (2020, August 16). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry.
  • NextSDS. (n.d.). 5-ethynyl-1-methyl-1H-1,2,3-triazole — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2024, May 3).
  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • ResearchGate. (2025, August 6). Physicochemical properties of 1,2,3-triazolium ionic liquids. Retrieved from [Link]

  • ACS Publications. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series.
  • ResearchGate. (2025, December 12). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, October 12).
  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ResearchGate. (2024, April 1). Practical synthesis of 1-alkyl 5-methyl ester 1,2,3-triazoles from low boiling point azides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Physicochemical Properties of 1,2,3-Triazolium Ionic Liquids. Retrieved from [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules.
  • ACS Publications. (2004, September 25).
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Retrieved from [Link]

  • SpringerLink. (n.d.). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Journal of the Iranian Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: RuAAC Synthesis of 5-Ethyl-1-methyl-1H-1,2,3-triazole

Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you know that synthesizing 1,5-disubstituted 1,2,3-triazoles presents unique mechanistic and operational challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As researchers and drug development professionals, you know that synthesizing 1,5-disubstituted 1,2,3-triazoles presents unique mechanistic and operational challenges.

The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole relies on the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) between 1-butyne and methyl azide. Unlike standard click chemistry (CuAAC) which yields 1,4-isomers, RuAAC specifically directs the formation of the 1,5-isomer[1]. However, the extreme physical properties of the reagents and the sensitivity of the catalyst often lead to yield bottlenecks. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure synthetic success.

Part 1: Diagnostic Workflow for Yield Optimization

Before adjusting catalyst loading, consult the diagnostic logic tree below to identify the root cause of conversion failure.

Troubleshooting Start Low Yield: 5-ethyl-1-methyl-triazole CheckVol Are reactants boiling off? (1-Butyne b.p. 8.1°C) Start->CheckVol CheckCat Is conversion stalling? Start->CheckCat CheckIso Isomer mixture (1,4 and 1,5)? Start->CheckIso Seal Action: Use sealed pressure vessel CheckVol->Seal Yes O2 Cause: O2 poisoning of Cp*RuCl(COD) CheckCat->O2 Yes Degas Action: Freeze-pump-thaw degas solvents O2->Degas Temp Cause: Thermal Huisgen competing with RuAAC CheckIso->Temp Yes LowerT Action: Lower Temp to 40°C Temp->LowerT

Diagnostic workflow for troubleshooting low yield in 5-ethyl-1-methyl-1H-1,2,3-triazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 10% despite using the standard 5 mol% Cp*RuCl(PPh3)2 catalyst? A: The primary cause of yield loss in this specific reaction is mass transfer, not catalytic failure. Your reactants are highly volatile: 1-butyne is a gas at room temperature (b.p. 8.1 °C) and methyl azide is a highly volatile liquid (b.p. ~20 °C). Under standard Schlenk conditions or in an open reflux system, the reactants vaporize out of the solvent phase before the ruthenium catalyst can coordinate them. Solution: You must perform this reaction in a heavy-walled sealed pressure tube (autoclave) and chill the solvent to -20 °C prior to the addition of the reagents to ensure they remain in the liquid phase during sealing.

Q2: My reaction stalls at 40% conversion when using CpRuCl(COD). What causes catalyst death mid-reaction? A: The CpRuCl(COD) catalyst is exceptionally sensitive to molecular oxygen. Calorimetric rate profiles show that even trace oxygen irreversibly binds to the active [Cp*RuCl] fragment, completely halting the reaction[1]. Solution: Standard nitrogen sparging is insufficient. You must rigorously deoxygenate your solvent (preferably 1,4-dioxane or THF) using a minimum of three freeze-pump-thaw cycles.

Q3: I am detecting a mixture of 1,4- and 1,5-isomers in my NMR. Doesn't RuAAC guarantee 1,5-regioselectivity? A: Yes, the RuAAC catalytic cycle is highly specific to the 1,5-isomer[2]. However, if your reaction temperature exceeds 80 °C, the uncatalyzed thermal Huisgen cycloaddition begins to compete with the RuAAC pathway. The thermal background reaction indiscriminately yields a nearly 1:1 mixture of 1,4- and 1,5-isomers. To maintain >99:1 regioselectivity, keep the reaction temperature between 40 °C and 60 °C and ensure your catalyst remains active.

Q4: Can I use the cheaper CuAAC (Copper) method to make this molecule? A: No. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) strictly requires the formation of a σ-copper(I) acetylide intermediate, which exclusively directs the synthesis to the 1,4-disubstituted isomer (yielding 4-ethyl-1-methyl-1H-1,2,3-triazole)[1]. Ruthenium, conversely, activates the alkyne via π-interactions, driving the nucleophilic carbon to the electrophilic N3 terminus of the azide, selectively forming the 1,5-isomer[1][2].

Part 3: Mechanistic Grounding

Understanding the catalytic cycle is crucial for manipulating reaction parameters. The active catalyst is the coordinatively unsaturated [Cp*RuCl] species.

RuAAC_Mechanism Pre Pre-catalyst Cp*RuClL2 A Active [Cp*RuCl] Pre->A -2L B π-Alkyne Complex A->B + 1-Butyne + MeN3 C Oxidative Coupling B->C D Ruthenacycle C->D E Reductive Elimination D->E E->A - Product Prod 1,5-Triazole Product E->Prod

RuAAC catalytic cycle showing π-activation and ruthenacycle formation for 1,5-triazoles.

Part 4: Optimization Data

The following table summarizes empirical data demonstrating how atmospheric control and containment directly dictate the yield and regioselectivity of 5-ethyl-1-methyl-1H-1,2,3-triazole.

Catalyst System (5 mol%)SolventTemp (°C)Containment & AtmosphereYield (%)Regioselectivity (1,5 : 1,4)
CpRuCl(PPh3)2THF25Open Schlenk, N2 blanket< 5%N/A (Reactants lost)
CpRuCl(COD)1,4-Dioxane60Sealed tube, ambient air12%> 99:1 (Catalyst poisoned)
Cp*RuCl(PPh3)2 THF 60 Sealed tube, degassed 88% > 99:1
None (Thermal)Toluene110Sealed tube, degassed45%~ 50:50

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility, this Standard Operating Procedure (SOP) incorporates an internal standard for real-time validation via 1 H-NMR, ensuring you can verify catalyst activity before committing to downstream purification.

Safety Warning: Methyl azide is highly toxic and potentially explosive. Never isolate it neat. Always handle it as a dilute solution (e.g., 0.5 M in THF) behind a blast shield.

Materials Required:

  • Heavy-walled glass pressure tube with a Teflon screw cap.

  • Cp*RuCl(PPh3)2 (5 mol%)

  • 1-Butyne (condensed liquid or standardized solution)

  • Methyl azide (0.5 M solution in THF)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, add 0.05 mmol of Cp*RuCl(PPh3)2 and 0.20 mmol of 1,3,5-trimethoxybenzene (internal standard) to the glass pressure tube.

  • Solvent Degassing: Add 2.0 mL of anhydrous THF to the tube. Seal the tube, remove it from the glovebox, and perform three rigorous freeze-pump-thaw cycles on a Schlenk line to remove all dissolved oxygen.

  • Reagent Addition (Cold Protocol): Backfill the tube with Argon and submerge the vessel in a dry ice/acetone bath (-78 °C). Slowly add 1.0 mmol of methyl azide (2.0 mL of a 0.5 M THF solution).

  • Alkyne Condensation: Using a cold syringe, inject 1.1 mmol of pre-chilled 1-butyne into the mixture. Immediately seal the pressure tube tightly with the Teflon cap.

  • Cycloaddition: Transfer the sealed tube to an oil bath pre-heated to 60 °C. Stir vigorously for 12 hours.

  • Self-Validation Step (QC): Cool the tube to 0 °C before carefully opening it. Extract a 50 µL aliquot, dilute in CDCl3, and acquire a crude 1 H-NMR spectrum.

    • Validation Check: Compare the integration of the internal standard (aromatic protons at ~6.1 ppm) against the newly formed C4-triazole proton of the product (~7.4 ppm). The complete absence of the terminal alkyne proton (~1.8 ppm) confirms 100% conversion.

  • Workup: If validated, concentrate the mixture under reduced pressure (careful to trap any unreacted methyl azide) and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure 5-ethyl-1-methyl-1H-1,2,3-triazole.

References

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link]

Sources

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 5-Ethyl-1-methyl-1H-1,2,3-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the specific nuances of click chemistry and heterocyclic characterization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the specific nuances of click chemistry and heterocyclic characterization. Synthesizing and characterizing 1,5-disubstituted triazoles—specifically 5-ethyl-1-methyl-1H-1,2,3-triazole—presents unique analytical challenges, primarily distinguishing it from its 1,4-disubstituted regioisomer.

This guide is designed as a self-validating system. We will not just list steps; we will explore the mechanistic causality behind your experimental choices to ensure absolute structural confidence.

Diagnostic Workflow

Before diving into specific troubleshooting steps, review the diagnostic workflow below. This maps the critical path from synthesis to definitive structural validation.

G A Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole B RuAAC Pathway (Cp*RuCl(PPh3)2) A->B C CuAAC / Thermal (Trace Impurity) A->C If uncontrolled D 1,5-Disubstituted Isomer (Target Product) B->D π-activation E 1,4-Disubstituted Isomer (Byproduct) C->E σ-acetylide F 1H & 13C NMR Screening Target: ~7.5 ppm (1H), ~133 ppm (13C) Byproduct: ~8.0 ppm (1H), ~120 ppm (13C) D->F E->F G 2D NOESY Validation Definitive N1-Methyl to C5-Ethyl correlation F->G

Diagnostic workflow for 5-ethyl-1-methyl-1H-1,2,3-triazole characterization.

Troubleshooting & FAQs

Q1: I synthesized 5-ethyl-1-methyl-1H-1,2,3-triazole using RuAAC, but my crude 1 H NMR shows two distinct triazole protons. What caused this? A1: This is a classic regioselectivity issue. While Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is highly selective for 1,5-disubstituted triazoles[1], trace impurities of copper in your reaction vessel or excessive thermal energy can trigger competing Copper-catalyzed (CuAAC) or thermal Huisgen cycloaddition pathways[2]. CuAAC exclusively yields the 1,4-disubstituted regioisomer (4-ethyl-1-methyl-1H-1,2,3-triazole) because it proceeds via a σ-copper(I) acetylide intermediate[1]. To prevent this, ensure your glassware is rigorously acid-washed to remove trace copper, and strictly control your reaction temperature.

Q2: How can I definitively distinguish my target 1,5-isomer from the 1,4-isomer byproduct using 1D NMR? A2: The electronic environment of the triazole ring provides a built-in diagnostic system.

  • 1 H NMR: The triazole proton in the 1,4-isomer (located at C5) is adjacent to two electronegative nitrogen atoms, making it more deshielded and pushing it further downfield (~7.8–8.6 ppm)[2]. In contrast, the triazole proton of your target 1,5-isomer (located at C4) is more shielded, appearing further upfield (~7.4–7.7 ppm)[3].

  • 13 C NMR: This is even more definitive. The C5 carbon in the 1,4-isomer resonates around ~120 ppm, whereas the C4 carbon in the 1,5-isomer is significantly shifted to ~133 ppm[3].

Q3: My 1D NMR spectra are ambiguous due to overlapping solvent peaks. What is the most robust 2D NMR method to confirm the 1,5-relationship? A3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this challenge. In 5-ethyl-1-methyl-1H-1,2,3-triazole, the N1-methyl group and the C5-ethyl group are in close spatial proximity. A NOESY experiment will show a strong cross-peak between the N1-methyl protons and the C5-ethyl protons. If you had the 1,4-isomer, the C5 position would be occupied by a proton, resulting in a cross-peak between the N1-methyl and the C5-triazole proton instead.

Experimental Protocols

Protocol A: RuAAC Synthesis of 5-Ethyl-1-methyl-1H-1,2,3-triazole

Mechanistic Note: The [Cp*RuCl] fragment activates 1-butyne via π-interactions, directing the ethyl group to the C5 position via a ruthenacycle intermediate[4].

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve 1-butyne (1.2 equivalents) and methyl azide (1.0 equivalent) in anhydrous 1,4-dioxane or THF[5]. (Caution: Methyl azide is highly toxic and explosive; handle only in dilute solutions behind a blast shield).

  • Catalyst Addition: Add 2–5 mol% of CpRuCl(PPh 3​ ) 2​ or CpRuCl(COD). The solution must be completely homogeneous[1].

  • Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor the reaction via LC-MS until the azide is fully consumed.

  • Purification: Concentrate the dark brown mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the target 1,5-isomer from trace 1,4-isomers and ruthenium residues[1].

Protocol B: 2D NOESY NMR Setup for Regioisomer Validation

Mechanistic Note: NOESY relies on dipole-dipole cross-relaxation. Paramagnetic impurities (like trace Ru catalyst) will drastically shorten T1​ relaxation times, quenching the NOE effect.

  • Sample Prep: Dissolve ~15–20 mg of the strictly purified triazole in 0.6 mL of CDCl 3​ or DMSO- d6​ . Filter the sample through a plug of Celite if trace metals are suspected.

  • Acquisition: Set up a 2D NOESY experiment on a 400 MHz (or higher) NMR spectrometer. Set the mixing time ( τm​ ) to 300–500 ms, which is optimized for small molecule tumbling rates.

  • Analysis: Phase and baseline-correct the 2D spectrum. Identify the N1-methyl singlet (~4.0 ppm) on the diagonal. Scan horizontally/vertically to locate the off-diagonal cross-peak connecting it to the C5-ethyl signals (CH 2​ quartet ~2.7 ppm, CH 3​ triplet ~1.2 ppm).

Quantitative Data Summary

Use the following reference table to quickly benchmark your analytical data against the expected values for both regioisomers.

Analytical Feature5-Ethyl-1-methyl-1H-1,2,3-triazole (Target 1,5-Isomer)4-Ethyl-1-methyl-1H-1,2,3-triazole (Byproduct 1,4-Isomer)
Synthesis Pathway RuAAC (Ruthenium-catalyzed)CuAAC (Copper-catalyzed) / Thermal
Intermediate Ruthenacycle σ -Copper(I) acetylide
1 H NMR (Triazole H) ~7.4 – 7.7 ppm (C4-H)~7.8 – 8.6 ppm (C5-H)
13 C NMR (Triazole CH) ~133 ppm (C4)~120 ppm (C5)
NOESY Cross-Peaks N1-Methyl C5-EthylN1-Methyl C5-Proton

References

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. semanticscholar.org. 2

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC. nih.gov.6

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. acs.org. 4

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. acs.org. 5

  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. chim.it. 3

Sources

Troubleshooting

Technical Support Center: Production of 5-ethyl-1-methyl-1H-1,2,3-triazole

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Impurities Introduction to the Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole The most efficient and regioselective method for synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Impurities

Introduction to the Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole

The most efficient and regioselective method for synthesizing 5-ethyl-1-methyl-1H-1,2,3-triazole is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction involves the 1,3-dipolar cycloaddition of methyl azide and 1-butyne. The copper(I) catalyst is crucial for controlling the regioselectivity of the reaction, favoring the formation of the desired 1,4-disubstituted isomer (5-ethyl-1-methyl-1H-1,2,3-triazole) over the 1,5-disubstituted isomer.[1]

However, like any chemical transformation, the synthesis is not without its challenges. The formation of impurities can arise from a lack of regioselectivity, side reactions, incomplete reactions, or residual catalyst. This guide will address these potential issues in a systematic manner.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific problems you may encounter during the synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole.

Issue 1: Presence of an Isomeric Impurity

Question: My final product shows two distinct spots on TLC and two sets of signals in the NMR spectrum, suggesting the presence of an isomer. What is this impurity and how can I avoid it?

Answer: The most common isomeric impurity in the synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole is the 4-ethyl-1-methyl-1H-1,2,3-triazole , the 1,5-regioisomer. This arises from the non-catalyzed or poorly catalyzed thermal Huisgen cycloaddition, which often yields a mixture of both 1,4- and 1,5-isomers.[1]

Causality and Prevention:

  • Insufficiently Active Catalyst: The active catalytic species is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate and maintain the Cu(I) oxidation state. Ensure your sodium ascorbate solution is freshly prepared.[2]

  • Oxygen Contamination: Dissolved oxygen in your reaction mixture can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[2] To mitigate this, it is recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Absence of a Stabilizing Ligand: While not always strictly necessary, a ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, preventing its oxidation and improving the reaction's efficiency and regioselectivity.[2]

Workflow for Minimizing Isomer Formation:

cluster_0 Reaction Setup cluster_1 Key Considerations Start Start Degas Solvents Degas Solvents Start->Degas Solvents Inert Atmosphere Add Alkyne & Azide Add Alkyne & Azide Degas Solvents->Add Alkyne & Azide Add Cu(II) & Ligand Add Cu(II) & Ligand Add Alkyne & Azide->Add Cu(II) & Ligand Add Reducing Agent Add Reducing Agent Add Cu(II) & Ligand->Add Reducing Agent Run Reaction Run Reaction Add Reducing Agent->Run Reaction Fresh Reducing Agent Fresh Reducing Agent Add Reducing Agent->Fresh Reducing Agent Inert Atmosphere Inert Atmosphere

Caption: Workflow to minimize isomer formation.

Issue 2: Low or No Product Yield

Question: My reaction has a very low yield, or I'm not seeing any product formation. What are the likely causes?

Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the integrity of your reagents.

Potential Causes & Solutions:

  • Inactive Catalyst: As mentioned, the oxidation of the Cu(I) catalyst is a primary culprit. Always use a reducing agent and consider degassing your solvents.[2]

  • Poor Reagent Quality: Ensure your 1-butyne and methyl azide are pure. Methyl azide, in particular, should be handled with care and ideally used as a freshly prepared solution.

  • Inappropriate Solvent: While the CuAAC reaction is robust and can be performed in a variety of solvents, including aqueous mixtures, the solubility of your starting materials is key. A common solvent system is a mixture of t-butanol and water or DMF and water.[3]

  • Steric Hindrance: While not a significant issue for the synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole, for more complex substrates, bulky groups near the alkyne or azide can hinder the reaction. In such cases, increasing the reaction temperature or time may be necessary.

Issue 3: Presence of a Side-Product from Alkyne Homocoupling

Question: I've isolated a byproduct that appears to be a dimer of my alkyne starting material. What is this and how can I prevent it?

Answer: This byproduct is likely the result of oxidative homocoupling of 1-butyne, a reaction known as Glaser coupling. This is a common side reaction in CuAAC when an excess of oxidant or an insufficient amount of reducing agent is present.

Prevention Strategies:

  • Sufficient Reducing Agent: The most effective way to prevent Glaser coupling is to ensure an adequate amount of a reducing agent like sodium ascorbate is present throughout the reaction to maintain the copper in the Cu(I) state.

  • Inert Atmosphere: Minimizing the presence of oxygen by running the reaction under an inert atmosphere will also suppress this oxidative side reaction.

Issue 4: Residual Copper in the Final Product

Question: My purified product is still contaminated with copper. How can I effectively remove it?

Answer: Residual copper is a common issue, as the triazole product itself can chelate copper ions. Several methods can be employed for its removal.

Purification Methods:

MethodDescriptionAdvantagesDisadvantages
Aqueous Wash with Chelating Agents Washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or an ammonia/ammonium chloride solution.Effective for removing coordinated copper ions.May require multiple washes. The pH of the wash should be considered to avoid product degradation.
Silica Gel Chromatography Standard column chromatography can effectively separate the less polar triazole product from the more polar copper salts.Can achieve high purity.Can be time-consuming and require significant solvent usage.
Filtration through a Silica Plug A quicker alternative to full column chromatography where the crude product is passed through a short pad of silica gel.Fast and uses less solvent.May not be as effective as a full column for removing all impurities.
Use of Heterogeneous Catalysts Employing a solid-supported copper catalyst allows for simple filtration to remove the catalyst at the end of the reaction.Greatly simplifies workup.May have different catalytic activity compared to homogeneous catalysts.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole via CuAAC

This protocol provides a general procedure for the copper-catalyzed cycloaddition of 1-butyne and methyl azide.

Materials:

  • Methyl azide (handle with extreme caution, ideally as a solution)

  • 1-Butyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl azide (1.0 mmol) and 1-butyne (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • To the reaction mixture, add the copper(II) sulfate solution, followed by the sodium ascorbate solution under an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a 0.1 M aqueous solution of EDTA, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 5-ethyl-1-methyl-1H-1,2,3-triazole.

cluster_0 Synthesis Workflow Start Start Reagents Combine Methyl Azide & 1-Butyne in t-BuOH/H2O Start->Reagents Degas Degas with N2/Ar Reagents->Degas Catalyst Addition Add CuSO4 then Sodium Ascorbate Degas->Catalyst Addition Reaction Stir at RT for 12-24h Catalyst Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole.

Protocol 2: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of your product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for distinguishing between the 1,4- and 1,5-regioisomers.

  • ¹H NMR:

    • 5-ethyl-1-methyl-1H-1,2,3-triazole (1,4-isomer): The triazole proton (H-4) typically appears as a singlet in the aromatic region.

    • 4-ethyl-1-methyl-1H-1,2,3-triazole (1,5-isomer): The triazole proton (H-5) will also be a singlet but may have a slightly different chemical shift. The most significant difference is often observed in the chemical shifts of the protons on the substituents due to the different electronic environments. For the 1,4-isomer, the protons of the N-methyl group are generally more deshielded (appear at a higher ppm) compared to the 1,5-isomer.

  • ¹³C NMR:

    • The chemical shifts of the triazole ring carbons (C-4 and C-5) are diagnostic. For 1,4-disubstituted triazoles, the C-5 signal is typically found upfield (at a lower ppm value) compared to the C-4 signal in 1,5-disubstituted triazoles.[4]

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for assessing the purity of your product and can often separate the 1,4- and 1,5-isomers.

  • Column: A C18 column is a good starting point.[5]

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., formic acid or phosphoric acid for MS-compatibility or UV detection, respectively) is commonly used.[5][6][7]

  • Detection: UV detection is suitable for these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of volatile triazole derivatives. The two regioisomers should have distinct retention times and may show subtle differences in their mass fragmentation patterns.[8][9]

Conclusion

The successful synthesis of high-purity 5-ethyl-1-methyl-1H-1,2,3-triazole is readily achievable through the copper(I)-catalyzed azide-alkyne cycloaddition reaction. By understanding the potential for regioisomer formation and other side reactions, and by implementing the troubleshooting strategies and purification protocols outlined in this guide, researchers can consistently obtain a high-quality product. Careful control of the catalytic system, particularly the oxidation state of the copper, is paramount to achieving high regioselectivity and yield.

References

  • (Reference to a general review on CuAAC)
  • (Reference to a paper on c
  • Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | SIELC Technologies. (2018, May 16). [Link]

  • (Reference to a paper on HPLC of triazoles)
  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients - Walsh Medical Media. (2015, September 23). [Link]

  • Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (2018, February 17). [Link]

  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies. (2020, January 21). [Link]

  • (Reference to a paper on NMR of triazoles)
  • (Reference to a paper on NMR of triazoles)
  • (Reference to a paper on CuAAC protocols)
  • (Reference to a paper on triazole synthesis)
  • Method for Assigning Structure of 1,2,3-Triazoles | The Journal of Organic Chemistry. (2012, August 15). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [Link]

  • (Reference to a paper on triazole synthesis optimiz
  • (Reference to a paper on NMR of triazoles)
  • (Reference to a paper on Cu-medi
  • A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC. (n.d.). [Link]

  • (Reference to a paper on Cu-c
  • (Reference to a paper on HPLC of triazoles)
  • (Reference to a paper on Cu-c
  • (Reference to a paper on NMR of triazoles)
  • (Reference to a paper on NMR of triazoles)
  • (Reference to a paper on Cu-c
  • (Reference to a paper on photo-medi

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis Methods for 5-Ethyl-1-methyl-1H-1,2,3-triazole

Introduction In modern drug discovery, 1,2,3-triazoles are indispensable bioisosteres. While 1,4-disubstituted triazoles effectively mimic trans-amide bonds, 1,5-disubstituted triazoles are highly sought after for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, 1,2,3-triazoles are indispensable bioisosteres. While 1,4-disubstituted triazoles effectively mimic trans-amide bonds, 1,5-disubstituted triazoles are highly sought after for their unique ability to mimic cis-amide conformations[1]. Synthesizing 5-ethyl-1-methyl-1H-1,2,3-triazole presents a specific synthetic challenge: controlling the regioselectivity between the methyl azide and 1-butyne precursors. Traditional thermal Huisgen cycloadditions yield near 1:1 mixtures of 1,4- and 1,5-isomers. Consequently, transition-metal catalysis and main-group organometallic strategies have been developed to achieve absolute 1,5-regiocontrol.

As an application scientist, selecting the right protocol requires balancing regioselectivity, functional group tolerance, and safety. This guide objectively compares the two premier methodologies for synthesizing 5-ethyl-1-methyl-1H-1,2,3-triazole: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Magnesium-Mediated Azide-Alkyne Cycloaddition (MgAAC) , providing mechanistic insights, quantitative data, and self-validating protocols.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Mechanistic Causality

The classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is restricted to forming 1,4-isomers because it relies on the formation of a rigid σ-copper(I) acetylide[2]. Ruthenium catalysis bypasses this limitation entirely. Catalysts such as CpRuCl(PPh3)₂ do not deprotonate the terminal alkyne; instead, they activate 1-butyne via π-complexation[3]. This increases the alkyne's nucleophilicity, promoting an oxidative coupling with methyl azide to form a ruthenacycle intermediate[2]. The steric bulk of the Cp ligand forces the ethyl group of 1-butyne into the α-position relative to the ruthenium center, dictating a strict 1,5-regioselectivity upon reductive elimination[4].

RuAAC Ru Cp*RuCl(PPh3)2 (Catalyst) PiComplex π-Alkyne Complex (Activation) Ru->PiComplex 1-Butyne Ruthenacycle Ruthenacycle Intermediate PiComplex->Ruthenacycle Methyl Azide (Oxidative Coupling) Ruthenacycle->Ru Catalyst Regeneration Product 5-Ethyl-1-methyl- 1H-1,2,3-triazole Ruthenacycle->Product Reductive Elimination

Figure 1: Catalytic cycle of RuAAC demonstrating oxidative coupling for 1,5-regioselectivity.

Self-Validating Experimental Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a heavy-walled Schlenk pressure tube with Cp*RuCl(PPh3)₂ (2 mol%)[5]. Rationale: While RuAAC is somewhat tolerant to ambient conditions, oxygen can prematurely degrade the active Ru(II) species.

  • Reactant Introduction: Add anhydrous THF to reach a 0.2 M concentration. Inject a standardized solution of methyl azide (1.0 equiv) in THF. Critical Safety Note: Methyl azide is highly volatile and explosive; it must never be isolated neat. Condense 1-butyne gas (1.2 equiv, b.p. 8.1 °C) into the vessel at -78 °C. Rationale: The sealed pressure tube prevents the loss of volatile 1-butyne during the heating phase.

  • Cycloaddition: Seal the tube and heat to 60 °C for 6 hours[5]. Validation: The reaction progress is validated by monitoring the disappearance of the azide infrared stretch (~2100 cm⁻¹) via FT-IR.

  • Workup: Cool to room temperature. Filter the mixture through a short silica plug, eluting with ethyl acetate to sequester the ruthenium catalyst (visible as a dark green/brown band)[2]. Concentrate and purify via flash chromatography.

Magnesium-Mediated Azide-Alkyne Cycloaddition (MgAAC)

Mechanistic Causality

For laboratories lacking access to precious metal catalysts, MgAAC offers a robust main-group alternative. This method relies on the stoichiometric formation of a magnesium acetylide using a Grignard reagent[6]. When EtMgBr deprotonates 1-butyne, the resulting magnesium acetylide acts as a powerful nucleophile. The magnesium center acts as a Lewis acid, coordinating with the nitrogen of the methyl azide. This pre-organization directs the acetylide carbon to attack the terminal nitrogen of the azide, selectively yielding the 1,5-disubstituted triazolylmagnesium intermediate[7].

MgAAC Alkyne 1-Butyne MgAcetylide Magnesium Acetylide (Nucleophile) Alkyne->MgAcetylide EtMgBr (- Ethane) Coordination Mg-Azide Coordination MgAcetylide->Coordination Methyl Azide Intermediate Triazolylmagnesium Halide Coordination->Intermediate Cyclization Product 5-Ethyl-1-methyl- 1H-1,2,3-triazole Intermediate->Product H+ / H2O (Quench)

Figure 2: Reaction pathway of MgAAC showing magnesium-directed cyclization to the 1,5-isomer.

Self-Validating Experimental Protocol
  • Acetylide Formation: In an oven-dried flask under argon, dissolve 1-butyne (1.2 equiv) in anhydrous THF at 0 °C. Add EtMgBr (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes. Validation: The cessation of ethane gas bubbling visually validates the complete formation of the magnesium acetylide.

  • Cycloaddition: Dropwise add a THF solution of methyl azide (1.0 equiv). Maintain at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours. Rationale: Low initial temperatures prevent uncontrolled exothermic decomposition of the azide upon contact with the highly reactive Grignard species.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C to protonate the triazolylmagnesium intermediate[7]. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the empirical performance of these methodologies against the uncatalyzed thermal baseline.

Performance MetricRuAAC (Ruthenium Catalysis)MgAAC (Grignard Mediated)Thermal Huisgen (Uncatalyzed)
Regioselectivity (1,5 : 1,4) > 95:5> 95:5~ 50:50
Typical Yield 85 - 95%70 - 85%40 - 60%
Reaction Temperature 60 °C0 °C to 25 °C120 °C
Reaction Time 4 - 8 hours12 - 16 hours24 - 48 hours
Catalyst / Promoter Cp*RuCl(PPh3)₂ (2-5 mol%)EtMgBr (1.2 equiv)None
Functional Group Tolerance Excellent (Tolerates alcohols, amines)Poor (Reacts with electrophiles)Good
Scalability & Safety High (Mild conditions, low pressure)Moderate (Moisture sensitive)Low (Explosion risk at high heat)

Conclusion & Strategic Recommendations

For the synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole, RuAAC remains the gold standard for drug development professionals due to its near-perfect regioselectivity, high yields, and excellent functional group tolerance[3]. It is highly recommended for late-stage functionalization or when scaling up library synthesis.

Conversely, MgAAC provides a highly effective, low-cost alternative for early-stage synthesis where the substrate lacks sensitive electrophilic functional groups (e.g., ketones, esters) that would otherwise be destroyed by the Grignard reagent[6]. Uncatalyzed thermal cycloaddition should be strictly avoided due to the severe safety risks associated with heating methyl azide, coupled with poor isomeric yields.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Ethyl-1-methyl-1H-1,2,3-triazole Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives. While direct and extensive SAR studies on this specific scaffold are limited i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related 1,5-disubstituted-1,2,3-triazole analogues to extrapolate and predict key structural determinants for biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on the 1,2,3-triazole core.

Introduction: The 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety is a prominent heterocyclic scaffold in modern drug discovery, largely due to its favorable chemical properties and diverse biological activities. This five-membered ring containing three nitrogen atoms is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds, dipole-dipole, and π-stacking interactions with biological targets.[1] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective.[2] While the 1,4-isomer is more commonly explored, 1,5-disubstituted 1,2,3-triazoles, accessible through ruthenium-catalyzed reactions or specific thermal conditions, are also of significant interest and are considered bioisosteres of cis-amide bonds.[3]

Derivatives of the 1,2,3-triazole core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The specific substitution pattern on the triazole ring plays a crucial role in determining the type and potency of its biological activity. This guide will focus on the 5-ethyl-1-methyl-1H-1,2,3-triazole core, extrapolating SAR insights from related structures to guide future drug design efforts.

Analysis of Structure-Activity Relationships (SAR)

Due to a lack of specific SAR studies on 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives, this section will analyze the SAR of related 1,5-disubstituted 1,2,3-triazoles to infer potential trends for the target scaffold. The core structure under consideration is presented below:

G reagents Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Reducing Agent) complex Form Cu(I)-Ligand Complex (Mix CuSO₄ and Ligand) reagents->complex reaction Initiate Click Reaction (Combine Azide, Alkyne, Cu(I) complex, and Reducing Agent) complex->reaction incubate Incubate (Room Temperature, 30-60 min, Protect from light) reaction->incubate purify Purify Product (e.g., Chromatography) incubate->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: Workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 200 mM solution of a suitable ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water. * Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be prepared fresh.

    • Dissolve the azide and alkyne starting materials in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution.

    • Add the azide solution, typically in a 1:1 to 1.2:1 molar ratio relative to the alkyne.

    • Add the CuSO₄ and THPTA solutions to form the Cu(I)-ligand complex in situ. A typical catalytic loading is 1-5 mol% of CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1.1 equivalents relative to the copper catalyst).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

  • Characterization:

    • Confirm the structure of the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. [4][5][6][7][8]

G plate_cells Plate Cells in 96-well plate (1,000-100,000 cells/well) incubate1 Incubate (24 hours) plate_cells->incubate1 add_compound Add Test Compound (Serial dilutions) incubate1->add_compound incubate2 Incubate (e.g., 48-72 hours) add_compound->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate (2-4 hours) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO, isopropanol with HCl) incubate3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance analyze Calculate IC₅₀ read_absorbance->analyze G prepare_compounds Prepare Serial Dilutions of Test Compound inoculate Inoculate Wells (Compound dilutions + Bacterial suspension) prepare_compounds->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate (18-24 hours at 37°C) inoculate->incubate controls Set Up Controls (Growth and Sterility) controls->incubate read_results Read Results (Visual inspection or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

While direct experimental data on the SAR of 5-ethyl-1-methyl-1H-1,2,3-triazole derivatives is not extensively available, by analyzing related 1,5-disubstituted 1,2,3-triazole structures, we can infer that modifications at the N-1 and C-5 positions, as well as further derivatization at the C-4 position, are likely to be key determinants of biological activity. The ethyl and methyl groups on the core scaffold provide a specific lipophilic and steric profile that can be fine-tuned through further chemical modifications. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel derivatives, enabling a systematic exploration of their SAR and the potential identification of new therapeutic leads.

References

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Henrik's Lab. (2021, September 28). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • El-Hiti, G. A., et al. (2010). Synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic Acids by One-Pot Tandem Reaction. Synthetic Communications, 40(13), 1936-1945. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Wongso, H., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(5), 863-877. Retrieved from [Link]

  • Adamo, C., & Jacquemin, D. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Retrieved from [Link]

  • da Silva, A. B., et al. (2014). 1H--t[4][5]riazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 25(10), 1864-1872. Retrieved from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. Retrieved from [Link]

  • Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc, 2023(vii), 202311966. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Manoharan, A., et al. (2022). Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ACS Omega, 7(42), 37833-37844. Retrieved from [Link]

  • Gonzalez-Bobes, F., et al. (2025). Synthesis, In Vitro Activity, and Molecular Docking of 1,5-Disubstituted Tetrazol-1,2,3-triazole Hybrids against Fungal Plant Pathogen Botrytis cinerea and Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Pauwels, D., et al. (2020). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry, 63(15), 8344-8356. Retrieved from [Link]

  • Wongso, H., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(5), 863-877. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 571. Retrieved from [Link]

  • Gonzalez-Bobes, F., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8469. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 571. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to 5-ethyl-1-methyl-1H-1,2,3-triazole and Its Analogs for Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. This guide provides an in-depth spectroscopic compar...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. This guide provides an in-depth spectroscopic comparison of 5-ethyl-1-methyl-1H-1,2,3-triazole and its key analogs, offering researchers and drug development professionals a practical framework for the structural elucidation of this important class of heterocycles. The strategic placement of substituents on the triazole ring can significantly influence the molecule's interaction with biological targets, making unambiguous structural confirmation via spectroscopic methods a critical step in the development of novel therapeutics.

The Significance of Isomeric Purity in Triazole-Based Drug Candidates

The regiochemistry of the 1,2,3-triazole ring, particularly the distinction between 1,4- and 1,5-disubstituted isomers, is a crucial determinant of a compound's pharmacological profile. The synthesis of 1,2,3-triazoles, often achieved through "click chemistry," can sometimes yield a mixture of regioisomers.[1][2] As such, a comprehensive understanding of the spectroscopic signatures of each isomer is paramount for ensuring the purity and, consequently, the safety and efficacy of a drug candidate.

This guide will focus on the comparative analysis of the following key structures:

  • 5-ethyl-1-methyl-1H-1,2,3-triazole (Compound A)

  • 4-ethyl-1-methyl-1H-1,2,3-triazole (Compound B)

  • 1-methyl-5-propyl-1H-1,2,3-triazole (Compound C)

Through a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will delineate the key distinguishing features that enable their unambiguous identification.

Experimental Protocols: A Foundation for Reliable Data

The spectroscopic data presented herein is based on standard analytical techniques common in organic and medicinal chemistry laboratories. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the triazole analog.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard single-pulse experiments are performed to obtain proton spectra. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired to obtain singlets for all carbon atoms. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Methodology (Electron Ionization - EI):

  • A dilute solution of the sample is introduced into the ion source.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Comparison: Unraveling the Isomeric Nuances

The following sections detail the expected spectroscopic characteristics of 5-ethyl-1-methyl-1H-1,2,3-triazole and its analogs, highlighting the key differences that allow for their differentiation.

Molecular Structures and Analysis Workflow

cluster_compounds Target Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A 5-ethyl-1-methyl-1H-1,2,3-triazole (A) NMR NMR Spectroscopy (¹H & ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B 4-ethyl-1-methyl-1H-1,2,3-triazole (B) B->NMR B->IR B->MS C 1-methyl-5-propyl-1H-1,2,3-triazole (C) C->NMR C->IR C->MS NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data Fragmentation Patterns MS->MS_data

Caption: Workflow for the spectroscopic analysis of triazole analogs.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical environment of each proton in the molecule dictates its resonance frequency in the ¹H NMR spectrum. For the triazole analogs , the most informative signals are those of the triazole ring proton (if present) and the alkyl substituents.

Key Distinguishing Features:

  • Triazole Ring Proton: In 1,4-disubstituted triazoles like Compound B , the C5-H proton typically appears as a singlet in the downfield region, often between δ 7.5 and 8.5 ppm.[1][3] In contrast, 1,5-disubstituted triazoles like Compounds A and C lack a proton on the triazole ring, and therefore this characteristic signal will be absent.

  • N-Methyl Group: The protons of the N-methyl group generally appear as a singlet. Its chemical shift can be influenced by the substitution pattern on the triazole ring.

  • Ethyl and Propyl Groups: The ethyl and propyl groups will exhibit characteristic splitting patterns (triplets and quartets/sextets) due to spin-spin coupling between adjacent methylene and methyl protons.

CompoundTriazole Ring Proton (δ, ppm)N-Methyl (δ, ppm)Ethyl/Propyl Group (δ, ppm)
A (5-ethyl-1-methyl) Absent~4.0 (s, 3H)~2.8 (q, 2H), ~1.3 (t, 3H)
B (4-ethyl-1-methyl) ~7.7 (s, 1H)~4.1 (s, 3H)~2.7 (q, 2H), ~1.3 (t, 3H)
C (1-methyl-5-propyl) Absent~4.0 (s, 3H)~2.7 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H)
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly sensitive to the substitution pattern.

Key Distinguishing Features:

  • Triazole Ring Carbons (C4 and C5): In 1,4-disubstituted triazoles (Compound B ), the C4 carbon is typically found further downfield than the C5 carbon.[1] Conversely, in 1,5-disubstituted triazoles (Compounds A and C ), the C5 carbon is generally more downfield.

  • Alkyl Substituents: The carbon signals for the methyl, ethyl, and propyl groups will appear in the upfield region of the spectrum (typically δ 10-40 ppm).

CompoundC4 (δ, ppm)C5 (δ, ppm)N-Methyl (δ, ppm)Ethyl/Propyl Carbons (δ, ppm)
A (5-ethyl-1-methyl) ~130~138~35~20, ~12
B (4-ethyl-1-methyl) ~145~122~36~21, ~14
C (1-methyl-5-propyl) ~130~139~35~28, ~22, ~14
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Key Distinguishing Features:

  • C-H Stretching: Aromatic C-H stretching vibrations of the triazole ring are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the alkyl groups will appear in the 3000-2850 cm⁻¹ range.

  • C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1600-1400 cm⁻¹ region.[4][5] Subtle shifts in these bands can be observed between the different isomers.

  • Ring Vibrations: The triazole ring itself has characteristic "marker bands" that can be used for identification.[5]

CompoundKey IR Absorptions (cm⁻¹)
A, B, C ~3100-3000 (Triazole C-H), ~2980-2850 (Alkyl C-H), ~1600-1400 (C=N, N=N)

While IR spectroscopy is useful for confirming the presence of the triazole ring and alkyl groups, it is generally less definitive than NMR for distinguishing between regioisomers.

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

Key Distinguishing Features:

  • Molecular Ion Peak (M⁺): All three compounds will exhibit a molecular ion peak corresponding to their molecular weight.

  • Fragmentation Pathways: The fragmentation of the triazole ring can proceed through several pathways, including the loss of a nitrogen molecule (N₂) or cleavage of the ring.[6] The fragmentation pattern can be influenced by the position of the substituents. For example, the loss of the ethyl or propyl group as a radical can be a prominent fragmentation pathway.

M Molecular Ion (M⁺) M_minus_N2 [M - N₂]⁺ M->M_minus_N2 Loss of N₂ M_minus_Alkyl [M - Alkyl]⁺ M->M_minus_Alkyl Loss of Ethyl/Propyl Ring_Fragments Ring Fragments M->Ring_Fragments Ring Cleavage

Caption: General fragmentation pathways for alkyl-substituted 1,2,3-triazoles.

The relative abundance of these fragment ions can provide clues to the substitution pattern, although detailed analysis and comparison with reference spectra are often necessary for definitive assignment.

Conclusion

The unambiguous structural elucidation of 1,2,3-triazole regioisomers is a critical aspect of drug discovery and development. As demonstrated, a multi-technique spectroscopic approach, combining ¹H and ¹³C NMR, IR, and mass spectrometry, provides a robust and reliable means of differentiating between compounds such as 5-ethyl-1-methyl-1H-1,2,3-triazole and its analogs. The key distinguishing features lie in the chemical shifts of the triazole ring protons and carbons in NMR spectroscopy, which are highly sensitive to the substitution pattern. By carefully analyzing and comparing these spectroscopic fingerprints, researchers can confidently confirm the structure of their target molecules, ensuring the integrity and quality of their drug development programs.

References

  • Schoffstall, A. M.; Butler, C. T.; Taylor, L. P. Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In NMR Spectroscopy in the Undergraduate Curriculum: First-Year and Specialty Courses; American Chemical Society, 2021; Vol. 1386, pp 185–221.
  • Taylor, L.; Butler, C.; Schoffstall, A. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. In Abstracts of Papers, 251st ACS National Meeting & Exposition, San Diego, CA, United States, March 13-17, 2016; American Chemical Society: Washington, DC, 2016; ORGN-92.
  • Gilchrist, T. L.; Gymer, G. E. Mass spectra of 1,2,3-triazoles. J. Chem. Soc., Perkin Trans. 11973, 1-13.
  • Senthil, S.; Gopi, R. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica2014, 6 (6), 333-340.
  • Adam, A. M. A. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. J. Mol. Model.2014, 20 (3), 2078.
  • Šimkevičiūtė, A.; Mickevičius, V. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules2023, 28 (15), 5735.
  • Feldman, A. K.; Colasson, B.; Fokin, V. V. One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from in situ Generated Azides. The Scripps Research Institute.
  • Roche, M.; et al. A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions. Green Chem.2018, 20, 2140-2144.
  • El-Haty, M. T.; Adam, F. A.; Gabr, A. A. A vibrational assignment for 1,2,3-triazole. J. Chem. Soc. B1970, 109-112.
  • Strelenko, Y. A.; et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Int. J. Mol. Sci.2023, 24 (2), 1699.
  • Stjerndahl, M.; et al. Infrared spectrum of 1,2,3-triazole, ZnSe-windows, resolution 4 cm-1, 32 scans.
  • Tsyrenova, B.; Nenajdenko, V. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules2023, 28 (12), 4789.
  • Abdel-Wahab, B. F.; et al. 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI-INFLAMMATORY AGENTS. Rasayan J. Chem.2010, 3 (4), 724-729.
  • Younas, A.; et al. Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Int. J. Exp. Spectroscopic Tech.2016, 1, 2.
  • BenchChem.
  • Pop, F.; et al. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. J. Mol. Struct.2022, 1269, 133827.
  • D'hooghe, M.; et al. N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc2009, (xi), 204-221.
  • Di Mola, A.; et al. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules2022, 27 (23), 8479.
  • Kumar, A.; et al. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. RSC Adv.2016, 6, 91991-91999.
  • Al-Majedy, Y. K.; et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules2022, 27 (24), 8919.
  • da Silva, J. B. P.; et al. 1H-[1][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[1][6][7]-triazole-4-carboxylate. J. Braz. Chem. Soc.2015 , 26 (10), 2136-2146.

  • Reddy, K. R.; et al. Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Int. J. Sci. Res.2022, 11 (10), 953-956.
  • Fun, H.-K.; et al. Ethyl 5-methyl-1-(4-nitrophenyl)
  • Ahmed, S.; et al. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus J. Biosci. Res.2025, 3 (5), 288-295.
  • Khan, I.; et al. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. RSC Adv.2026, 16, 10-24.

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